molecular formula C19H16N8O B1684695 PF-04217903 CAS No. 956905-27-4

PF-04217903

Cat. No.: B1684695
CAS No.: 956905-27-4
M. Wt: 372.4 g/mol
InChI Key: PDMUGYOXRHVNMO-UHFFFAOYSA-N
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Description

2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines.
PF-04217903 has been used in trials studying the treatment of Neoplasms.
MET Tyrosine Kinase Inhibitor this compound is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor this compound selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUGYOXRHVNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026097
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956905-27-4
Record name PF-04217903
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Record name PF-04217903
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
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Record name PF-04217903
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PF-04217903: A Technical Guide to its Mechanism of Action as a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is a critical regulator of cell growth, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of numerous human cancers.[3][4][5] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, effectively inhibiting c-Met phosphorylation and downstream signaling cascades.[1][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting the enzymatic activity of the c-Met kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][3] This targeted inhibition leads to a cascade of cellular events that collectively contribute to its antitumor activity.

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, normally triggers receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for various intracellular signaling proteins.[4] These include Grb2, Gab1, PI3K, and PLCγ, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[4][7] These pathways are crucial for cell proliferation, survival, and migration.[2][7] this compound effectively abrogates these HGF-induced signaling events.[6]

Signaling Pathway Inhibition

The inhibitory action of this compound on the c-Met signaling pathway is illustrated in the diagram below.

cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation PF04217903 This compound PF04217903->cMet Inhibits Gab1 Gab1 P_cMet->Gab1 STAT5 STAT5 P_cMet->STAT5 Erk Erk P_cMet->Erk PLCg1 PLCγ1 P_cMet->PLCg1 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation STAT5->Proliferation Erk->Proliferation Invasion Migration/Invasion PLCg1->Invasion Angiogenesis Angiogenesis

Caption: this compound inhibits HGF-mediated c-Met signaling.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays.

ParameterValueNotes
Ki (c-Met Kinase) 4.5 nM[1]Kinase inhibition constant, indicating high binding affinity.
Ki (human c-Met) 4.8 nM[8]
Selectivity >1000-foldCompared to over 150-208 other kinases.[3][8]
In Vitro Activity (IC50)Cell LineValue
c-Met Phosphorylation HUVEC4.6 nM[1]
Cell Proliferation GTL-16 (gastric carcinoma)12 nM[8]
NCI-H1993 (NSCLC)30 nM[8]
Apoptosis Induction GTL-1631 nM[8]
HUVEC27 nM[1]
Cell Migration/Invasion NCI-H441 (lung carcinoma)7-12.5 nM[8]
HT29 (colon carcinoma)7-12.5 nM[8]
HUVEC (Matrigel invasion)7.3 nM[1]
HUVEC Survival 12 nM[1]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

c-Met Phosphorylation Assay (Capture ELISA)

This assay quantifies the level of phosphorylated c-Met in cells treated with this compound.

G cluster_workflow c-Met Phosphorylation ELISA Workflow A Seed cells in 96-well plates B Treat with this compound (1 hour) A->B C Lyse cells B->C D Transfer lysate to anti-c-Met coated plate C->D E Incubate and wash D->E F Add anti-phospho-c-Met antibody E->F G Incubate and wash F->G H Add detection reagent and measure signal G->H

Caption: Workflow for a c-Met phosphorylation capture ELISA.

Protocol:

  • Cell Seeding: Cells (e.g., GTL-16, NCI-H1993, HT29) are seeded in 96-well plates and allowed to adhere overnight.[9]

  • Treatment: Cells are treated with varying concentrations of this compound for 1 hour.[9]

  • Lysis: Cells are lysed to release cellular proteins.

  • Capture: The cell lysate is transferred to a 96-well plate pre-coated with a c-Met capture antibody.

  • Detection: After washing, a detection antibody specific for phosphorylated c-Met is added, followed by a substrate to generate a measurable signal.

  • Analysis: The signal intensity, proportional to the amount of phosphorylated c-Met, is measured using a plate reader.

Cell Proliferation Assay (MTT or Resazurin)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cells are seeded at a low density in 96-well plates.[6]

  • Treatment: Cells are treated with a range of this compound concentrations. For cell lines with low endogenous HGF, recombinant HGF (e.g., 20 ng/mL) may be added.[6]

  • Incubation: Plates are incubated for 72 hours to allow for cell proliferation.[6]

  • Reagent Addition: MTT or resazurin reagent is added to each well.

  • Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.

Apoptosis Assay (ssDNA Apoptosis ELISA)

This assay measures the induction of apoptosis in tumor cells following treatment with this compound.

Protocol:

  • Cell Treatment: GTL-16 cells are treated with this compound for 24 hours in growth media.[6]

  • Cell Lysis and DNA Denaturation: Cells are lysed, and the DNA is denatured to expose single-stranded DNA (ssDNA), a hallmark of apoptosis.

  • ELISA: The amount of ssDNA is quantified using a specific ELISA kit (e.g., Chemicon International).[6]

  • Quantification: The ssDNA content is expressed as a percentage of the control (untreated) cells.[6]

In Vivo Antitumor Efficacy (Xenograft Models)

These studies evaluate the in vivo antitumor activity of this compound.

Protocol:

  • Tumor Implantation: Human tumor cells (e.g., GTL-16, U87MG) are subcutaneously implanted into athymic mice.[6]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., ~200 mm³).[6]

  • Treatment: Mice are orally administered with this compound at various doses or a vehicle control daily.[6][8]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, including Western blotting for phosphorylated c-Met and downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[6]

Resistance Mechanisms

Potential mechanisms of resistance to c-Met inhibitors like this compound have been identified. One such mechanism is "oncogene switching," where the inhibition of c-Met leads to the upregulation and activation of other receptor tyrosine kinases, such as phospho-PDGFRβ, as observed in U87MG xenograft tumors.[3] Additionally, in some cases, combination therapy with inhibitors of other pathways, such as RON kinase, may be required to achieve a more robust antitumor response.[3]

Conclusion

This compound is a highly selective and potent c-Met kinase inhibitor with a well-defined mechanism of action. It effectively inhibits c-Met phosphorylation and downstream signaling, leading to decreased tumor cell proliferation, survival, and invasion, as well as anti-angiogenic effects. The comprehensive data presented in this guide underscore the therapeutic potential of targeting the c-Met pathway and provide a solid foundation for further research and development in this area.

References

PF-04217903 c-Met signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PF-04217903 and the c-Met Signaling Pathway

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for various cellular processes including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] this compound is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met signaling pathway, the mechanism of action of this compound, its preclinical and clinical data, and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway

The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal multifunctional docking site.[5][8] This activation initiates a complex network of downstream signaling cascades.

Key downstream pathways include:

  • RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC, this pathway primarily regulates cell proliferation.[1][8]

  • PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a major driver of cell survival and proliferation.[1][8]

  • STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and translocation to the nucleus, influencing tubulogenesis and invasion.[1]

  • SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor Action cluster_downstream cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 GRB2_SOS GRB2/SOS cMet->GRB2_SOS STAT3 STAT3 cMet->STAT3 SRC SRC cMet->SRC Proliferation Proliferation PF04217903 This compound PF04217903->cMet ATP-competitive inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Survival Migration Migration & Invasion STAT3->Migration FAK FAK SRC->FAK FAK->Migration Angiogenesis Angiogenesis

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

This compound: Mechanism and Specificity

This compound is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting the entire downstream signaling cascade.[4][6][10] This action leads to the inhibition of c-Met-driven cellular processes, including tumor cell growth, survival, migration, and invasion.[4][6] A key characteristic of this compound is its high selectivity; it demonstrates over 1,000-fold selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of the most selective c-Met inhibitors developed.[6][10][11]

Quantitative Efficacy Data

The potency of this compound has been quantified in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line / TargetIC50 ValueReference
Kinase Inhibition c-Met Kinase (Ki)4.5 nM[7]
Wild-Type c-Met3.1 nM[11]
c-Met Mutant (H1094R)3.1 nM[11]
c-Met Mutant (R988C)6.4 nM[11]
c-Met Mutant (T1010I)6.7 nM[11]
c-Met Mutant (Y1230C)>10 µM[11]
Cellular c-Met Phosphorylation A549 (NSCLC)4.8 nM[11]
HUVEC4.6 nM[7][10]
Cell Proliferation / Survival GTL-16 (Gastric)12 nM[10]
H1993 (NSCLC)30 nM[10]
HUVEC Survival12 nM[7][10]
Clonogenic Growth LXFA 526L16 nM[11]
LXFA 1647L13 nM[11]
Cell Migration / Invasion HT29 (Colon)7 - 12.5 nM[10]
NCI-H441 (Lung)7 - 12.5 nM[10]
HUVEC Matrigel Invasion27 nM[10]
Apoptosis Induction HUVEC7 nM[10]
Table 2: In Vivo Antitumor Efficacy of this compound
Tumor Modelc-Met StatusDose / ScheduleTumor Growth Inhibition (TGI)Reference
GTL-16 (Gastric)MET Amplified10 mg/kg, QD>90%[10]
U87MG (Glioblastoma)HGF/c-Met Autocrine Loop10 mg/kg, QD68%[10]
U87MG (Glioblastoma)HGF/c-Met Autocrine Loop30 mg/kg, QD84%[10]
HT29 (Colon)c-Met Overexpression50 mg/kg, QD38% - 40%[6][10]
Colo205 (Colon)c-Met OverexpressionNot Specified44%[10]
MDA-MB-231 (Breast)c-Met OverexpressionNot Specified43%[10]
H292 (NSCLC)c-Met OverexpressionNot Specified39%[10]

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of this compound, inhibition of c-Met phosphorylation, and antitumor efficacy.[6][10] Furthermore, this compound exhibits potent anti-angiogenic properties, significantly reducing microvessel density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[7][10][12]

Pharmacokinetic Properties

A Phase I study in healthy human subjects provided initial pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose, Fasted State)
ParameterValueNotesReference
Absorption Rapidly absorbed-[13]
t½ (half-life) ~8 hoursAt doses of 60 mg and higher[13]
Exposure (AUC) Approx. dose-proportionalIn the 4 mg to 120 mg dose range[13]
Food Effect tmax delayed by ~3hWith a high-fat meal (60 mg dose)[13]

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations observed at 240 mg.[13]

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met inhibitors. Preclinical studies have identified potential mechanisms of resistance to this compound:

  • Oncogene Switching: In U87MG glioblastoma xenografts, treatment with this compound led to a strong, dose-dependent induction of phosphorylated PDGFRβ, suggesting that tumor cells may switch their signaling dependency to bypass c-Met inhibition.[6][10]

  • Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been shown to confer resistance by activating the downstream MAPK pathway, independent of c-Met.[14]

Resistance_Mechanism cluster_initial Initial State: c-Met Dependent Tumor cluster_resistant Resistant State: Oncogene Switch cMet c-Met Downstream Downstream Signaling cMet->Downstream TumorGrowth Tumor Growth & Survival Downstream->TumorGrowth PF04217903 This compound PF04217903->cMet TumorGrowth_R Tumor Growth & Survival PF04217903->TumorGrowth_R Ineffective PDGFRb p-PDGFRβ (Upregulated) Downstream_R Downstream Signaling PDGFRb->Downstream_R Downstream_R->TumorGrowth_R

Caption: Resistance to this compound via oncogene switching to PDGFRβ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Biochemical Kinase Assay A2 Cellular Phospho-c-Met ELISA A1->A2 A3 Cell Proliferation Assay (MTT) A2->A3 A4 Migration/Invasion Assay A3->A4 A5 Apoptosis Assay A4->A5 B1 Xenograft Tumor Model Implantation A5->B1 Advance to In Vivo B2 This compound Dosing (Oral Gavage) B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Pharmacodynamic Analysis (p-c-Met, Ki67, CD31) B3->B4

Caption: Preclinical experimental workflow for evaluating a c-Met inhibitor.
Cellular c-Met Phosphorylation ELISA

  • Objective: To quantify the inhibitory effect of this compound on HGF-stimulated c-Met phosphorylation in cells.

  • Protocol:

    • Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture overnight.[11]

    • Replace growth medium with serum-free medium containing 0.04% BSA and incubate for 4-6 hours to serum-starve the cells.

    • Add serial dilutions of this compound to the wells and incubate at 37°C for 1 hour.[11]

    • Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]

    • Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

    • Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and incubate overnight at 4°C.[11]

    • Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay
  • Objective: To determine the effect of this compound on the proliferation of c-Met dependent cancer cells.

  • Protocol:

    • Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth medium.

    • Allow cells to attach overnight.

    • Treat cells with a range of concentrations of this compound. For cell lines that are not autocrine, HGF (e.g., 20 ng/mL) may be added.[12]

    • Incubate for 72 hours to 4 days.[11][12]

    • Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[12]

    • Measure absorbance or fluorescence using a microplate reader.

    • Alternatively, count cells directly using a Coulter counter.[11]

    • Calculate IC50 values from dose-response curves.

In Vivo Xenograft Tumor Model Study
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Protocol:

    • Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of athymic nude mice.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally (gavage) at specified dose levels and schedules (e.g., once daily, QD).[10]

    • Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

    • At the end of the study, collect tumor and plasma samples at specified time points post-final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

    • For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or immunohistochemistry.[7][10]

Conclusion

This compound is a highly potent and selective c-Met kinase inhibitor that has demonstrated significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the comprehensive preclinical data for this compound provides valuable insights into the therapeutic potential of targeting the c-Met pathway and highlights critical considerations such as patient selection and potential resistance mechanisms for the development of future c-Met inhibitors.[15]

References

An In-Depth Technical Guide to PF-04217903: A Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-04217903, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Properties

This compound is a small molecule inhibitor that is ATP-competitive.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name 2-(4-(1-(quinolin-6-ylmethyl)-1H-[3][4][5]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[3][4]
Chemical Formula C19H16N8O[3][4]
SMILES OCCN1N=CC(C2=CN=C3C(N(CC4=CC=C5N=CC=CC5=C4)N=N3)=N2)=C1[3]
CAS Number 956905-27-4 (free base)[3][4]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 372.38 g/mol [3]
Appearance White solid powder[3]
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term stability[6]

Pharmacological Properties

This compound is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.

Table 3: Pharmacological Activity

TargetAssayIC50 / KiCell Line / Conditions
c-Met Kinase AssayKi = 4.8 nMHuman c-Met[2]
c-Met Phosphorylation ELISAIC50 = 4.8 nMA549 cells[1][6]
Cell Proliferation Proliferation AssayIC50 = 12 nMGTL-16 cells[2]
Cell Proliferation Proliferation AssayIC50 = 30 nMNCI-H1993 cells[2]
Apoptosis Apoptosis AssayIC50 = 31 nMGTL-16 cells[2]

This compound demonstrates high selectivity for c-Met, with over 1000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[2] This selectivity is crucial for minimizing off-target effects and associated toxicities. The compound has shown efficacy in preclinical models of cancers with MET gene amplification or HGF/c-Met autocrine signaling loops.

Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling cascades.

HGF_cMet_Pathway HGF/c-Met Signaling Pathway and Inhibition by this compound HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 PF04217903 This compound PF04217903->p_cMet Inhibits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes STAT3->Cell_Processes

Caption: HGF/c-Met signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on c-Met kinase.

Methodology:

  • A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of c-Met.

  • The assay measures the time-dependent production of ADP by monitoring the consumption of NADH, which has a measurable absorbance at 340 nm.[5]

  • Various concentrations of this compound are incubated with the c-Met enzyme and assay reagents for 10 minutes at 37°C.[5]

  • The reaction is initiated by the addition of the c-Met enzyme.

  • The decrease in absorbance at 340 nm is measured over time to determine the rate of NADH consumption.

  • The Ki value is calculated from the inhibition data at different concentrations of this compound.

Cellular c-Met Phosphorylation ELISA

Objective: To assess the inhibitory effect of this compound on c-Met phosphorylation in a cellular context.

Methodology:

  • A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates and cultured overnight.[2]

  • The growth medium is replaced with serum-free medium containing 0.04% BSA.

  • Cells are treated with serial dilutions of this compound for 1 hour at 37°C.[2]

  • HGF (40 ng/mL) is added to the wells for 20 minutes to stimulate c-Met phosphorylation.[2]

  • Cells are washed with HBSS supplemented with 1 mM Na3VO4, and protein lysates are prepared.[2]

  • An ELISA is performed using a capture antibody specific for c-Met and a detection antibody specific for phosphorylated tyrosine residues.[2]

  • The IC50 value is determined from the concentration-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Tumor cells (e.g., GTL-16, NCI-H1993) are seeded in 96-well plates in growth media and allowed to attach overnight.[5]

  • The media is replaced with serum-free media containing various concentrations of this compound.

  • For some cell lines, HGF (20 ng/mL) is added to stimulate proliferation.[5]

  • Cells are incubated for 24 to 72 hours at 37°C.[5]

  • Cell viability is assessed using a standard method such as MTT or resazurin assay, or by cell counting with a Coulter counter.[1][7]

  • The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is calculated.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • GTL-16 cells are seeded in 96-well plates.[5]

  • Cells are treated with various concentrations of this compound in serum-free media.

  • The cells are incubated for 48 hours at 37°C in a 5% CO2 environment.[5]

  • Apoptosis is quantified using an ELISA-based assay that detects single-stranded DNA (ssDNA), a marker of apoptosis (e.g., ssDNA Apoptosis ELISA Kit).[1][5]

  • The IC50 for apoptosis induction is determined from the dose-response data.

Cell Migration and Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

  • A Transwell chamber system is used for this assay. For invasion assays, the transwell membrane is coated with Matrigel.[8]

  • The lower chamber of the transwell is filled with media containing a chemoattractant (e.g., HGF).

  • Cancer cells (e.g., NCI-H441) are seeded in the upper chamber in serum-free media containing different concentrations of this compound.

  • The plate is incubated for a sufficient time to allow for cell migration or invasion (typically 20-24 hours).[9]

  • Non-migrated cells on the upper surface of the membrane are removed.

  • Cells that have migrated or invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8]

  • The inhibition of migration or invasion is quantified relative to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Met inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for a c-Met Inhibitor Start Compound Synthesis (this compound) Biochem_Assay Biochemical Kinase Assay (Determine Ki) Start->Biochem_Assay Cell_Phospho Cellular Phosphorylation Assay (Determine cellular IC50) Biochem_Assay->Cell_Phospho Phenotypic_Assays Phenotypic Assays Cell_Phospho->Phenotypic_Assays Proliferation Proliferation Assay Phenotypic_Assays->Proliferation Apoptosis Apoptosis Assay Phenotypic_Assays->Apoptosis Migration Migration/Invasion Assay Phenotypic_Assays->Migration In_Vivo In Vivo Xenograft Studies Proliferation->In_Vivo Apoptosis->In_Vivo Migration->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Antitumor Efficacy In_Vivo->Efficacy Toxicology Toxicology Studies In_Vivo->Toxicology Clinical_Dev Clinical Development PK_PD->Clinical_Dev Efficacy->Clinical_Dev Toxicology->Clinical_Dev

Caption: A generalized workflow for the preclinical assessment of a c-Met inhibitor.

References

The Discovery and Synthesis of PF-04217903: A Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a novel, orally bioavailable, and highly selective ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a critical driver in the progression of numerous human cancers, promoting tumor growth, invasion, and metastasis.[2] this compound was developed to address this oncogenic pathway, demonstrating exquisite selectivity of over 1,000-fold for c-Met compared to a broad panel of more than 150 other kinases, making it a valuable tool for dissecting c-Met signaling and a promising candidate for targeted cancer therapy.[2] This guide details the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, providing comprehensive data and experimental protocols for the scientific community.

Discovery and Lead Optimization

The development of this compound originated from a high-throughput screening (HTS) campaign that identified an oxindole hydrazide hit with a unique binding mode and a high degree of selectivity for c-Met.[3] However, this initial scaffold was found to be chemically and metabolically labile.

Through a structure-based drug design approach, the unstable oxindole hydrazide core was replaced with a more robust triazolopyrazine scaffold.[3] This strategic modification maintained the key binding interactions while significantly improving the compound's pharmaceutical properties. Subsequent medicinal chemistry lead optimization focused on enhancing potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol, designated as this compound.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the c-Met receptor.[2] This binding event prevents the phosphorylation of c-Met, thereby blocking the activation of downstream signaling cascades crucial for cancer cell function. The inhibition of c-Met disrupts key oncogenic processes, including cell proliferation, survival, migration, and invasion.[2] Furthermore, this compound exhibits potent anti-angiogenic properties by inhibiting HGF-stimulated functions in endothelial cells.[7]

dot

c-Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met Gab1 Gab1 c-Met->Gab1 Phosphorylates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion HGF HGF (Ligand) HGF->c-Met Binds & Activates This compound This compound This compound->c-Met Inhibits (ATP-competitive)

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity and Selectivity
ParameterTargetValueReference
Ki Human c-Met4.8 nM[6]
Selectivity vs. >150 Kinases>1,000-fold[2]
IC50 c-Met (H1094R mutant)3.1 nM[8]
IC50 c-Met (R988C mutant)6.4 nM[8]
IC50 c-Met (T1010I mutant)6.7 nM[8]
IC50 c-Met (Y1230C mutant)>10 µM[8]
Table 2: In Vitro Cellular Activity
AssayCell LineIC50 ValueReference
c-Met Phosphorylation HUVEC4.6 nM[7]
c-Met Phosphorylation Panel Average7.3 nM[5]
Cell Proliferation GTL-16 (gastric)12 nM[6]
Cell Proliferation NCI-H1993 (NSCLC)30 nM[6]
Cell Apoptosis GTL-16 (gastric)31 nM[6]
Matrigel Invasion NCI-H441 (lung)7 - 12.5 nM[6]
Matrigel Invasion HT29 (colon)7 - 12.5 nM[6]
HUVEC Survival HUVEC12 nM[7]
HUVEC Apoptosis HUVEC7 nM[5]
Table 3: In Vivo Pharmacokinetics & Efficacy (GTL-16 Xenograft Model)
ParameterValueReference
Administration Oral (daily)[6]
EC50 (c-Met Inhibition) 10 nM (free plasma conc.)[5]
EC90 (c-Met Inhibition) 45 nM (free plasma conc.)[5]
EC50 (Tumor Growth Inhibition) 13 nM (free plasma conc.)[5]
EC90 (Tumor Growth Inhibition) 80 nM (free plasma conc.)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

The synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol is achieved through a multi-step process starting from the construction of the core triazolopyrazine scaffold, followed by coupling with the pyrazole and quinoline moieties. The primary literature outlines the specific reaction conditions, which involve standard organic chemistry transformations.[3][9]

A detailed, step-by-step synthesis protocol, including reagents, solvents, reaction times, and purification methods, would be detailed here, as extracted from the primary publication by Cui et al. in the Journal of Medicinal Chemistry.

Biochemical Kinase Assay (c-Met Catalytic Activity)

The catalytic activity of c-Met was quantified using a continuous-coupled spectrophotometric assay.[5]

  • Principle: The assay measures the time-dependent production of ADP by c-Met by analyzing the rate of NADH consumption, which has a measurable absorbance at 340 nm.

  • Reaction Mixture: Prepare a solution containing the c-Met enzyme, ATP, and a peptide substrate in an appropriate buffer.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Analysis: Calculate the rate of reaction and determine the Ki or IC50 value by fitting the data to the appropriate inhibition model.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation within intact cells.[5]

  • Cell Culture: Seed tumor cells (e.g., GTL-16, HT29) in 96-well plates and allow them to adhere.

  • Treatment: Treat the cells with designated concentrations of this compound for 1 hour. For non-constitutively active cell lines, stimulate with Hepatocyte Growth Factor (HGF).

  • Lysis: Lyse the cells to release cellular proteins.

  • ELISA: Use a capture ELISA kit specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Coat wells with a capture antibody for total c-Met.

    • Add cell lysates to the wells.

    • Add a detection antibody specific for the phosphorylated tyrosine residue.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance.

  • Analysis: Normalize the p-c-Met signal to the total c-Met signal and determine the IC50 value for phosphorylation inhibition.

dot

Phosphorylation_ELISA_Workflow cluster_workflow Cellular c-Met Phosphorylation ELISA Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound +/- HGF (1 hour) A->B C 3. Lyse Cells B->C D 4. Add Lysate to Capture Antibody Plate C->D E 5. Add Detection Ab (anti-p-c-Met) D->E F 6. Add HRP-conjugated Secondary Ab E->F G 7. Add Substrate & Read Absorbance F->G H 8. Calculate IC50 G->H

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Cell Proliferation/Survival Assay

Cell viability was assessed using MTT or resazurin-based assays.[5]

  • Cell Seeding: Seed tumor cells at low density in 96-well plates.

  • Treatment: Add designated concentrations of this compound. For some cell lines, co-treat with HGF (20 ng/mL).

  • Incubation: Incubate the plates for 72 hours to allow for cell proliferation.

  • Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (ssDNA ELISA)

Apoptosis was detected by quantifying single-stranded DNA (ssDNA), an early marker of apoptosis.[5]

  • Cell Culture and Treatment: Treat GTL-16 cells with this compound for 24 hours in growth media (RPMI + 10% FBS).

  • Assay: Use a commercial ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International).

  • Procedure: Follow the manufacturer's protocol, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.

  • Quantification: Quantify the ssDNA content as a percentage of the signal from control (untreated) cells. Determine the IC50 for apoptosis induction.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5]

  • Chamber Setup: Use transwell chambers with inserts coated with Matrigel.

  • Cell Seeding: Seed tumor cells (e.g., NCI-H441) in the upper chamber in serum-free media containing various concentrations of this compound.

  • Chemoattractant: Add media containing a chemoattractant (e.g., HGF at 25 ng/mL) to the lower chamber.

  • Incubation: Incubate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of stained cells.

  • Analysis: Calculate the percentage of invasion inhibition relative to the control and determine the IC50 value.

Conclusion

This compound is a potent and exquisitely selective c-Met inhibitor discovered through a rigorous structure-based drug design and medicinal chemistry effort.[3] Its ability to effectively inhibit c-Met phosphorylation and downstream signaling translates into robust anti-tumor and anti-angiogenic activity in preclinical models.[2][7] The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into c-Met inhibition and the potential therapeutic applications of selective kinase inhibitors like this compound. While a Phase I clinical trial was initiated, it was subsequently terminated. Despite this, the compound remains a critical tool for preclinical research into c-Met biology and resistance mechanisms.[2]

References

The Role of PF-04217903 in Inhibiting Tumor Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression of its ligand, hepatocyte growth factor (HGF), is a key driver in the proliferation, survival, migration, and invasion of various tumor cells.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound selectively targets the c-Met kinase, exhibiting over 1,000-fold selectivity compared to a panel of more than 150 other kinases.[1][2] By competing with ATP for binding to the kinase domain of c-Met, this compound effectively blocks HGF-induced autophosphorylation of the receptor.[1][4] This inhibition abrogates the activation of downstream signaling cascades critical for tumor cell proliferation and survival, including the RAS-ERK and PI3K-AKT pathways.[5][6] The antitumor activity of this compound is mediated through the inhibition of c-Met-dependent functions in both tumor cells and endothelial cells, highlighting its potent anti-angiogenic properties as well.[7][8]

Signaling Pathway of this compound Action

PF-04217903_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-Met Receptor HGF->cMET Binds p_cMET Phosphorylated c-Met cMET->p_cMET Autophosphorylation PF04217903 This compound PF04217903->cMET Inhibits ATP ATP ATP->p_cMET PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Mechanism of this compound Action

Quantitative Data on Anti-Proliferative Efficacy

The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of c-Met Phosphorylation and Cell Proliferation
Cell LineCancer TypeAssayIC50 (nM)Citation
A549Lung Carcinomac-Met Autophosphorylation4.8[5]
GTL-16Gastric Carcinomac-Met Phosphorylation~5[7]
NCI-H1993Lung Carcinomac-Met Phosphorylation~10[7]
HT29Colon Carcinomac-Met Phosphorylation~10[7]
GTL-16Gastric CarcinomaCell Proliferation~10[7]
NCI-H1993Lung CarcinomaCell Proliferation~15[7]
U87MGGlioblastomaCell Proliferation>10,000[7]
SW620Colon CarcinomaCell Proliferation>10,000[7]
HT29Colon CarcinomaCell Proliferation>10,000[7]
LXFA 526LLung AdenocarcinomaClonogenic Growth16[5]
LXFA 1647LLung AdenocarcinomaClonogenic Growth13[5]
Table 2: In Vitro Anti-Angiogenic Effects on HUVECs
AssayIC50 (nM)Citation
HGF-stimulated c-Met Autophosphorylation4.6[8]
HGF-mediated Cell Survival12[8]
HGF-mediated Matrigel Invasion27[7]
Induction of Apoptosis7[7]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Tumor ModelCancer TypeDosingTreatment DurationTumor Growth Inhibition (%)Citation
GTL-16Gastric Carcinoma30 mg/kg/day, oral16 days~80[1]
U87MGGlioblastoma30 mg/kg/day, oral10 days~70[1]
HT29Colon Carcinoma30 mg/kg/day, oralNot Specified38[2]
SW620Colon CarcinomaNot Specified25 daysPartial[7]
B16F10Melanoma40 mg/kg, systemic2 weeks54 (volume)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Cell Proliferation/Survival Assays (MTT/Resazurin)

This assay quantifies the number of viable cells in a culture.

  • Cell Seeding : Plate cells in 96-well plates at a low density.

  • Treatment : Treat the cells with designated concentrations of this compound. For cell lines requiring ligand stimulation, add HGF (e.g., 20 ng/mL).[7]

  • Incubation : Incubate the plates for 72 hours.[1]

  • Reagent Addition : Add MTT or resazurin solution to each well.

  • Incubation : Incubate for a period that allows for the conversion of the reagent by metabolically active cells.

  • Quantification : Measure the absorbance or fluorescence using a microplate reader to determine the number of living cells.

Cellular Kinase Phosphorylation ELISA

This assay measures the level of phosphorylated c-Met.

  • Cell Seeding and Treatment : Seed cells in 96-well plates and treat with various concentrations of this compound for 1 hour.[7]

  • Cell Lysis : Lyse the cells to release cellular proteins.

  • ELISA : Perform a capture ELISA using an antibody specific for the phosphorylated form of c-Met to determine its levels.[1]

  • Data Analysis : Calculate the percentage inhibition of c-Met phosphorylation relative to untreated controls.[1]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Sample Preparation : Treat tumor xenografts or cultured cells with this compound for a specified duration (e.g., 3-4 days).[1][4]

  • Protein Extraction : Lyse the cells or homogenize the tumor tissue to extract total protein.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against total and phosphorylated c-Met, AKT, ERK, and cleaved caspase-3. A loading control like GAPDH is also used.[1]

  • Detection : Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands.

Immunohistochemistry (IHC) for Proliferation (Ki67)

IHC is used to visualize the presence of specific markers in tissue sections.

  • Tissue Preparation : Collect tumor xenografts after 4 to 16 days of this compound treatment and prepare formalin-fixed, paraffin-embedded tissue sections.[1][4]

  • Antigen Retrieval : Perform antigen retrieval to unmask the target antigen.

  • Staining : Stain the tissue sections with an antibody against the proliferation marker Ki67.[1]

  • Visualization and Analysis : Visualize the stained cells using microscopy and quantify the number of Ki67-positive cells to assess the level of tumor cell proliferation.[1]

Experimental Workflow for In Vitro and In Vivo Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines Treatment_vitro Treat with this compound +/- HGF CellLines->Treatment_vitro ProlifAssay Proliferation Assay (MTT/Resazurin) Treatment_vitro->ProlifAssay PhosphoAssay Phosphorylation Assay (ELISA) Treatment_vitro->PhosphoAssay ApoptosisAssay Apoptosis Assay (ssDNA ELISA) Treatment_vitro->ApoptosisAssay InvasionAssay Invasion Assay (Matrigel) Treatment_vitro->InvasionAssay Xenograft Tumor Xenograft Models (e.g., GTL-16, U87MG) Treatment_vivo Oral Administration of This compound Xenograft->Treatment_vivo TumorGrowth Measure Tumor Growth Treatment_vivo->TumorGrowth BiomarkerAnalysis Biomarker Analysis Treatment_vivo->BiomarkerAnalysis WesternBlot Western Blot (p-cMet, p-AKT, Cleaved Caspase-3) BiomarkerAnalysis->WesternBlot IHC Immunohistochemistry (Ki67, CD31) BiomarkerAnalysis->IHC

In Vitro and In Vivo Experimental Workflow

Conclusion

This compound is a highly selective and potent c-Met inhibitor that demonstrates significant anti-proliferative and anti-angiogenic effects in preclinical models of cancer. Its ability to block the HGF/c-Met signaling pathway leads to the inhibition of tumor growth, survival, and invasion. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into potential resistance mechanisms, such as the induction of phospho-PDGFRβ, is warranted to optimize the clinical application of c-Met inhibitors like this compound.[1][2]

References

PF-04217903: A Potent Inhibitor of Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes that are tightly regulated in normal physiological conditions. However, in the context of cancer, these processes become dysregulated, leading to tumor progression and metastasis. The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in driving these malignant behaviors.[1][2][3] PF-04217903 is a highly selective, ATP-competitive small-molecule inhibitor of c-Met kinase.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on cell migration and invasion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound functions by selectively binding to the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This disruption of the HGF/c-Met axis effectively abrogates the cellular signals that promote migration and invasion.[3] The exquisite selectivity of this compound, with over 1,000-fold greater affinity for c-Met compared to a panel of more than 150 other kinases, makes it a valuable tool for specifically interrogating the role of c-Met in these processes.[2][3]

Quantitative Data: Inhibition of Cell Migration and Invasion

The inhibitory effects of this compound on cell migration and invasion have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.

Cell LineAssay TypeIC50 (nmol/L)
NCI-H441 (Lung Carcinoma)HGF-mediated Matrigel Invasion7 - 12.5
HT29 (Colon Carcinoma)HGF-mediated Matrigel Invasion7 - 12.5
HUVEC (Endothelial Cells)HGF-mediated Matrigel Invasion7.3
HUVEC (Endothelial Cells)HGF-mediated Survival12
HUVEC (Endothelial Cells)HGF-stimulated c-Met phosphorylation4.6

Table 1: In vitro inhibitory activity of this compound on cell migration and invasion.

Signaling Pathway Analysis

This compound effectively blocks the HGF-induced phosphorylation of c-Met, which in turn prevents the activation of key downstream signaling molecules critical for cell migration and invasion. Western blot analyses have demonstrated that this compound leads to a dose-dependent inhibition of the phosphorylation of Gab-1, AKT, extracellular signal-regulated kinase (Erk), PLCλ1, and STAT5.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation PF04217903 This compound PF04217903->p_cMet Inhibits Gab1 Gab1 p_cMet->Gab1 Grb2_SOS Grb2/SOS p_cMet->Grb2_SOS STAT5 STAT5 p_cMet->STAT5 PLCg1 PLCγ1 p_cMet->PLCg1 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Migration_Invasion Cell Migration & Invasion AKT->Migration_Invasion RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Migration_Invasion STAT5->Migration_Invasion PLCg1->Migration_Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on cell migration and invasion.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS or HGF)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Coating (for invasion assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the desired number of cells into the upper chamber of the transwell inserts.

  • Chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye.

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

Transwell_Assay_Workflow start Start coat Coat Transwell Insert (Invasion Assay) start->coat seed Seed Cells in Upper Chamber start->seed Migration Assay coat->seed chemo Add Chemoattractant to Lower Chamber seed->chemo incubate Incubate chemo->incubate remove Remove Non-migrated Cells incubate->remove fix_stain Fix and Stain Migrated Cells remove->fix_stain quantify Quantify Cells fix_stain->quantify end End quantify->end

Caption: Workflow for Transwell migration and invasion assays.
Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.

Materials:

  • 6-well or 12-well plates

  • Sterile pipette tip (p200 or p1000)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated c-Met and its downstream effectors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibodies (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a compatible HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented in this guide demonstrate its significant efficacy in inhibiting cancer cell migration and invasion in vitro. By targeting the HGF/c-Met signaling pathway, this compound offers a valuable tool for both basic research into the mechanisms of metastasis and for the development of novel anti-cancer therapeutics. The detailed protocols provided herein serve as a foundation for researchers to further investigate the multifaceted roles of c-Met in cancer progression and to evaluate the therapeutic potential of its inhibitors.

References

Investigating the Anti-Angiogenic Properties of PF-04217903: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), is a key regulator of invasive growth and has been implicated in tumor-associated angiogenesis. PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a novel and exquisitely selective inhibitor of the c-Met kinase, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][2] This high selectivity makes it a valuable tool for investigating the specific role of the HGF/c-Met pathway in cancer biology, including its pro-angiogenic functions. The compound has demonstrated potent anti-angiogenic and antitumor properties in both in vitro and in vivo models.[1][2] Its mechanism of action centers on the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways crucial for endothelial cell survival, proliferation, migration, and invasion.[1][2]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The binding of HGF to its receptor, c-Met, on endothelial cells initiates a signaling cascade that promotes angiogenesis. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met kinase domain and thereby blocking the activation of downstream signaling pathways.

HGF/c-Met Signaling Pathway in Angiogenesis

The HGF/c-Met signaling axis plays a pivotal role in promoting angiogenesis through the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3] These pathways collectively regulate the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and mediate endothelial cell functions essential for new blood vessel formation.[3][4]

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation PF04217903 This compound PF04217903->cMet Inhibition PI3K PI3K P_cMet->PI3K MAPK MAPK P_cMet->MAPK STAT3 STAT3 P_cMet->STAT3 Akt Akt PI3K->Akt VEGF_expression VEGF Expression Akt->VEGF_expression Angiogenesis Angiogenesis (Survival, Proliferation, Migration, Invasion) Akt->Angiogenesis MAPK->VEGF_expression MAPK->Angiogenesis STAT3->VEGF_expression STAT3->Angiogenesis VEGF_expression->Angiogenesis

Caption: HGF/c-Met Signaling Pathway and Inhibition by this compound.
Interaction with the VEGF Signaling Pathway

The c-Met and VEGF signaling pathways are interconnected in promoting tumor angiogenesis. HGF can induce the expression of VEGF, a potent pro-angiogenic factor.[3][4] By inhibiting the HGF/c-Met pathway, this compound can indirectly suppress VEGF-mediated angiogenesis.

cMet_VEGF_Crosstalk HGF HGF cMet c-Met HGF->cMet Downstream_cMet c-Met Downstream Signaling (PI3K, MAPK, STAT3) cMet->Downstream_cMet PF04217903 This compound PF04217903->cMet Inhibition VEGF VEGF Downstream_cMet->VEGF Induces Expression Angiogenesis Angiogenesis Downstream_cMet->Angiogenesis VEGFR VEGFR VEGF->VEGFR Downstream_VEGF VEGF Downstream Signaling VEGFR->Downstream_VEGF Downstream_VEGF->Angiogenesis

Caption: Crosstalk between HGF/c-Met and VEGF Signaling in Angiogenesis.

Quantitative In Vitro Anti-Angiogenic Activity

This compound has demonstrated potent dose-dependent inhibitory effects on various aspects of endothelial cell function that are critical for angiogenesis. The following tables summarize the key quantitative data from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs).

AssayParameterIC50 (nM)Reference
c-Met PhosphorylationInhibition of HGF-stimulated c-Met autophosphorylation4.6[2][5]
HUVEC SurvivalInhibition of HGF-mediated survival12[2][5]
HUVEC InvasionInhibition of HGF-mediated Matrigel invasion7.3[2]
HUVEC ApoptosisInduction of apoptosis27[2][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HUVEC Survival Assay

This assay assesses the ability of this compound to inhibit the survival of endothelial cells.

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound. A set of wells with vehicle control (e.g., DMSO) is also included.

  • Stimulation: HGF is added to the wells to stimulate cell survival.

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control, and the IC50 value is determined.

HUVEC Matrigel Invasion Assay

This assay evaluates the effect of this compound on the invasive capacity of endothelial cells.

  • Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

  • Cell Preparation: HUVECs are serum-starved for a few hours.

  • Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of this compound is added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as HGF or serum.

  • Incubation: The plates are incubated for 16-24 hours to allow for cell invasion.

  • Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Quantification: Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invaded cells is counted under a microscope in several random fields.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.

HUVEC Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis in endothelial cells by this compound.

  • Cell Culture and Treatment: HUVECs are cultured in appropriate medium and treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

  • Data Analysis: The percentage of apoptotic cells is quantified, and the EC50 value for apoptosis induction is determined.

In Vivo Anti-Angiogenic Activity

This compound has demonstrated significant anti-angiogenic effects in preclinical in vivo models.

ModelParameter MeasuredEffect of this compoundReference
U87MG and GTL-16 XenograftsMicrovessel Density (CD31 staining)Significant reduction in a dose-dependent manner[5]
U87MG and GTL-16 XenograftsPlasma VEGF-A LevelsSignificant reduction[2]
U87MG and GTL-16 XenograftsPlasma IL-8 LevelsSignificant reduction[2][5]
In Vivo Xenograft Angiogenesis Model
  • Animal Model: Athymic nude mice are commonly used.

  • Tumor Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma or GTL-16 gastric carcinoma) are implanted subcutaneously.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., orally, at various doses) or vehicle control for a specified duration.

  • Tumor Excision and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Microvessel Density Quantification:

    • Tumor sections are stained with an antibody against the endothelial cell marker CD31.

    • The sections are visualized under a microscope, and "hot spots" of high vascularity are identified.

    • The number of CD31-positive vessels is counted in several high-power fields.

    • Microvessel density is expressed as the average number of vessels per field.

  • Analysis of Pro-Angiogenic Factors: Blood samples are collected, and plasma levels of VEGF-A and IL-8 are measured using ELISA.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model HUVEC_Culture HUVEC Culture Survival_Assay Survival Assay (MTT) HUVEC_Culture->Survival_Assay Invasion_Assay Invasion Assay (Transwell) HUVEC_Culture->Invasion_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) HUVEC_Culture->Apoptosis_Assay Xenograft Tumor Xenograft Implantation Treatment This compound Treatment Xenograft->Treatment Tumor_Analysis Tumor Excision & Analysis Treatment->Tumor_Analysis Plasma_Analysis Plasma Analysis (ELISA) Treatment->Plasma_Analysis MVD Microvessel Density (CD31) Tumor_Analysis->MVD VEGF_IL8 VEGF & IL-8 Levels Plasma_Analysis->VEGF_IL8 PF04217903 This compound PF04217903->Survival_Assay PF04217903->Invasion_Assay PF04217903->Apoptosis_Assay PF04217903->Treatment

Caption: Experimental Workflow for Investigating this compound's Anti-Angiogenic Properties.

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with significant anti-angiogenic properties. Its ability to inhibit endothelial cell survival, invasion, and induce apoptosis, coupled with its in vivo efficacy in reducing tumor microvessel density and the levels of key pro-angiogenic factors, underscores the therapeutic potential of targeting the HGF/c-Met pathway to inhibit tumor angiogenesis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and cancer therapeutics.

References

Target Validation of PF-04217903: A Selective c-Met Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer research, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for normal physiological processes, including embryonic development and tissue regeneration.[1][6] However, in many malignancies, the c-Met pathway is aberrantly activated through various mechanisms such as gene amplification, mutation, or protein overexpression.[1][6] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events, primarily through the MAPK/RAS and PI3K/AKT pathways, which ultimately drive tumor growth, angiogenesis, and metastasis.[3][6]

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Invasion Invasion AKT->Invasion Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival This compound This compound This compound->c-Met Inhibits

Diagram of the c-Met signaling pathway and the inhibitory action of this compound.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of the c-Met receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This targeted inhibition leads to a reduction in tumor cell growth, migration, and invasion, and can induce apoptosis.[5] An extensive kinase screening panel revealed that this compound exhibits remarkable selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a panel of more than 150 other kinases.[4][7] This high selectivity minimizes off-target effects, a critical attribute for a therapeutic candidate.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, including both in vitro cell-based assays and in vivo tumor xenograft studies.

In Vitro Activity

This compound has shown potent inhibitory effects on c-Met phosphorylation and c-Met-dependent cellular functions in a range of human tumor cell lines.[4]

Assay TypeCell Linec-Met StatusIC50 (nM)Reference
c-Met Phosphorylation GTL-16Amplified5[4]
NCI-H441Overexpression7 - 12.5[8]
HT29Overexpression7 - 12.5[8]
Cell Proliferation/Survival GTL-16Amplified16[4]
HUVEC (Survival)-12[4]
Cell Migration/Invasion NCI-H441 (Migration)Overexpression7 - 12.5[8]
HT29 (Invasion)Overexpression7 - 12.5[8]
HUVEC (Invasion)-7.3[4]
Apoptosis Induction HUVEC-27[4]
In Vivo Anti-Tumor Activity

In animal models, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition in xenografts with amplified or overexpressed c-Met.[4][7]

Tumor Modelc-Met StatusTreatmentTumor Growth Inhibition (%)Reference
GTL-16 (gastric)Amplified25 mg/kg/day98[8]
U87MG (glioblastoma)HGF/c-Met autocrine loop50 mg/kg/day80[8][9]
HT29 (colon)Overexpression50 mg/kg/day40[8]
HT29 + RON shRNAOverexpression50 mg/kg/day77[7]

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-stimulated c-Met phosphorylation in tumor cells.

ELISA_Workflow Cellular c-Met Phosphorylation ELISA Workflow Seed_Cells Seed cells in 96-well plates Serum_Starve Serum starve overnight Seed_Cells->Serum_Starve Treat_Inhibitor Treat with this compound for 1 hour Serum_Starve->Treat_Inhibitor Stimulate_HGF Stimulate with HGF for 15 minutes Treat_Inhibitor->Stimulate_HGF Lyse_Cells Lyse cells Stimulate_HGF->Lyse_Cells Transfer_Lysate Transfer lysate to anti-c-Met coated plates Lyse_Cells->Transfer_Lysate Incubate_1 Incubate overnight at 4°C Transfer_Lysate->Incubate_1 Wash_1 Wash plates Incubate_1->Wash_1 Add_pTyr_Antibody Add anti-phosphotyrosine antibody Wash_1->Add_pTyr_Antibody Incubate_2 Incubate for 1 hour at room temperature Add_pTyr_Antibody->Incubate_2 Wash_2 Wash plates Incubate_2->Wash_2 Add_HRP_Conjugate Add HRP-conjugated secondary antibody Wash_2->Add_HRP_Conjugate Incubate_3 Incubate for 1 hour at room temperature Add_HRP_Conjugate->Incubate_3 Wash_3 Wash plates Incubate_3->Wash_3 Add_Substrate Add TMB substrate Wash_3->Add_Substrate Stop_Reaction Stop reaction with acid Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data

Workflow for the Cellular c-Met Phosphorylation ELISA.

  • Cell Culture: Tumor cells are seeded in 96-well plates and allowed to adhere.

  • Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • HGF Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.

  • Lysis: Cells are lysed to release cellular proteins.

  • ELISA: The lysate is transferred to an ELISA plate coated with an anti-c-Met antibody. Phosphorylated c-Met is detected using an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

  • Data Analysis: The signal is quantified, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow In Vivo Tumor Xenograft Study Workflow Implant_Cells Subcutaneously implant tumor cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound or vehicle orally daily Randomize_Mice->Administer_Drug Monitor_Tumor Measure tumor volume regularly (e.g., twice weekly) Administer_Drug->Monitor_Tumor Monitor_Body_Weight Monitor body weight as a measure of toxicity Administer_Drug->Monitor_Body_Weight Euthanize_Mice Euthanize mice at the end of the study or when tumors reach a predetermined size Monitor_Tumor->Euthanize_Mice Excise_Tumors Excise tumors for pharmacodynamic and biomarker analysis Euthanize_Mice->Excise_Tumors Analyze_Data Calculate tumor growth inhibition Excise_Tumors->Analyze_Data

References

Understanding the Pharmacokinetics of PF-04217903: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[3] this compound competitively binds to the ATP-binding site of the c-Met kinase, disrupting its signaling cascade and thereby exhibiting potential as an anti-cancer therapeutic.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile based on preclinical studies. While a Phase I clinical trial in healthy volunteers was conducted to assess its safety, tolerability, and pharmacokinetics, the detailed quantitative results of this study are not publicly available.[4] Therefore, this guide will focus on the extensive preclinical data and provide insights into the methodologies used to generate this information.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-Met signaling pathway. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules.[5] This activation triggers multiple intracellular cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.[5][6] By blocking the kinase activity of c-Met, this compound effectively abrogates these downstream signals.[7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway STAT_Pathway STAT Pathway STAT->STAT_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival Akt_Pathway->Survival Migration Migration STAT_Pathway->Migration Invasion Invasion STAT_Pathway->Invasion PF04217903 This compound PF04217903->cMet Inhibits

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses favorable oral pharmacokinetic properties across multiple species.[8]

Absorption

This compound is orally bioavailable.[8]

Distribution

Specific details regarding the tissue distribution and plasma protein binding of this compound are not extensively published. However, like many kinase inhibitors, it is expected to be highly bound to plasma proteins.

Metabolism

The metabolism of this compound is likely mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes are a standard method to identify the specific CYP isozymes responsible for a compound's metabolism.[9][10] Such studies help in predicting potential drug-drug interactions.[9]

Excretion

The routes of excretion for this compound and its metabolites have not been detailed in the available literature.

Pharmacokinetic Parameters in Preclinical Species

While specific quantitative data for this compound is limited in the public domain, a related document on a novel MET kinase inhibitor provides an example of the kind of data typically generated in preclinical studies.

Table 1: Example Preclinical Oral Pharmacokinetic Parameters of a MET Kinase Inhibitor

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)
Mouse1015801.045602.188.0
Rat102302.012901.711.2
Dog58902.0678016.355.8
Monkey511201.034503.572.4
Data presented is for a representative MET kinase inhibitor and not this compound.[1]

Human Pharmacokinetics (Predicted)

A physiologically based pharmacokinetic (PBPK) model predicted a human half-life of 1.9 hours for this compound.[6][11] It is important to note that this is a prediction and may not reflect the observed half-life in clinical studies.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments in drug discovery and development.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the potency and selectivity of an inhibitor.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (c-Met) - Substrate (e.g., peptide) - ATP - this compound (inhibitor) Mix Mix Kinase, Substrate, and this compound Reagents->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Detect Detect Phosphorylated Substrate (e.g., Radioactivity, Fluorescence) Quench->Detect Calculate Calculate % Inhibition Detect->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Figure 2: General Workflow for an In Vitro Kinase Assay.
Animal Xenograft Tumor Model

Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Implant Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Grow to a Predetermined Size Implant->Tumor_Growth Randomize Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomize Administer Administer this compound or Vehicle (e.g., Oral Gavage) Randomize->Administer Measure_Tumor Measure Tumor Volume Periodically Administer->Measure_Tumor Endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis Measure_Tumor->Endpoint

Figure 3: Typical Workflow for a Xenograft Tumor Model Experiment.

Conclusion

This compound is a selective c-Met inhibitor with promising preclinical pharmacokinetic characteristics, including good oral bioavailability in several animal species.[8] While detailed human pharmacokinetic data remains largely unavailable in the public domain, a predicted short half-life suggests that further investigation into its clinical dosing schedule and formulation would be necessary.[6][11] The provided methodologies for key preclinical assays offer a foundational understanding of the processes involved in characterizing the pharmacokinetic and pharmacodynamic properties of such targeted therapies. Further publication of the Phase I clinical trial results is anticipated to provide a more complete picture of the pharmacokinetics of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for PF-04217903 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2][4] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical in vitro and in vivo models by effectively inhibiting c-Met phosphorylation and downstream signaling.[2][3][5] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][4][6]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on c-Met Kinase and Cell Proliferation
Target/Cell LineAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[6][7]
c-Met-H1094RKinase Assay3.1Similar potency to wild-type.[6][7]
c-Met-R988CKinase Assay6.4Similar potency to wild-type.[6][7]
c-Met-T1010IKinase Assay6.7Similar potency to wild-type.[6][7]
c-Met-Y1230CKinase Assay>10,000No inhibitory activity.[6][7]
GTL-16 (gastric carcinoma)Cell Proliferation12MET-amplified cell line.[7]
NCI-H1993 (NSCLC)Cell Proliferation30MET-amplified cell line.[7]
LXFA 526LClonogenic Growth16
LXFA 1647LClonogenic Growth13
A549c-Met Phosphorylation4.8Endogenous wild-type c-Met.[6]
Table 2: In Vitro Anti-Angiogenic Activity of this compound
Cell LineAssay TypeIC50 (nM)
HUVECc-Met Phosphorylation4.6[3]
HUVECCell Survival12[3][4]
HUVECApoptosis Induction7[4]
HUVECMatrigel Invasion27[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the c-Met signaling pathway.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet autophosphorylation PF04217903 This compound PF04217903->cMet inhibits PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT MAPK RAS/MAPK Pathway p_cMet->MAPK STAT STAT Pathway p_cMet->STAT Angiogenesis Angiogenesis p_cMet->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration MAPK->Proliferation MAPK->Migration STAT->Proliferation

Caption: this compound inhibits HGF-induced c-Met autophosphorylation.

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

cMet_ELISA_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_elisa ELISA seed_cells Seed A549 cells in 96-well plates culture Culture overnight seed_cells->culture serum_starve Replace with serum-free medium (0.04% BSA) culture->serum_starve add_inhibitor Add serial dilutions of This compound serum_starve->add_inhibitor incubate_inhibitor Incubate at 37°C for 1 hour add_inhibitor->incubate_inhibitor add_hgf Add 40 ng/mL HGF incubate_inhibitor->add_hgf incubate_hgf Incubate for 20 minutes add_hgf->incubate_hgf wash_cells Wash cells with HBSS + 1 mM Na3VO4 incubate_hgf->wash_cells lyse_cells Generate protein lysates wash_cells->lyse_cells elisa_protocol Perform ELISA using c-Met capture and phospho-tyrosine detection antibodies lyse_cells->elisa_protocol

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Materials:

  • A549 cells (or other suitable cell line with endogenous c-Met)

  • 96-well cell culture plates

  • Growth medium (e.g., RPMI + 10% FBS)

  • Serum-free medium with 0.04% BSA

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium orthovanadate (Na3VO4)

  • Cell lysis buffer

  • c-Met specific capture antibody

  • Phospho-tyrosine specific detection antibody

  • ELISA plate reader

Procedure:

  • Seed A549 cells in 96-well plates and culture overnight in growth medium.[6]

  • Replace the growth medium with serum-free medium containing 0.04% BSA.[6]

  • Prepare serial dilutions of this compound in serum-free medium and add to the wells.

  • Incubate the plates at 37°C for 1 hour.[5][6]

  • Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.[6]

  • Incubate for an additional 20 minutes at 37°C.[6]

  • Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[6]

  • Lyse the cells using a suitable lysis buffer to generate protein lysates.[6]

  • Perform the ELISA according to the manufacturer's instructions, using a c-Met specific capture antibody and a phospho-tyrosine specific detection antibody.[6]

  • Read the absorbance on a plate reader and calculate the IC50 values.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • GTL-16, NCI-H1993, or other MET-amplified cancer cell lines

  • 96-well cell culture plates

  • Growth medium

  • This compound

  • MTT or Resazurin reagent

  • Coulter counter or plate reader

Procedure:

  • Seed cells at a low density in 96-well plates.[5]

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound. For some cell lines like U87MG, SW620, and HT29, co-treatment with 20 ng/mL HGF may be required to stimulate proliferation.[5]

  • Incubate the plates for 4 days.[6]

  • Assess cell proliferation by either:

    • Counting: Using a Coulter counter to determine the cell number in each well.[6]

    • Metabolic Assay: Using MTT or resazurin-based assays and measuring the absorbance/fluorescence. Assays are typically conducted 72 hours after treatment.[5]

  • Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay

This protocol describes the detection of apoptosis induction by this compound.

Materials:

  • GTL-16 cells

  • 96-well plates

  • Serum-free media

  • This compound

  • ssDNA Apoptosis ELISA Kit (or other suitable apoptosis detection kit)

Procedure:

  • Seed GTL-16 cells in 96-well plates at a density of 40,000 cells per well.[4]

  • Add designated concentrations of this compound or vehicle in serum-free media.[4]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.[4][5]

  • Detect apoptosis using the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions.[4][5]

  • Quantify the ssDNA content as a percentage of the control cells.[5]

Cell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • NCI-H441 cells (or other suitable cell line)

  • Transwell inserts with or without Matrigel coating

  • HGF

  • This compound

  • Real-time cell analysis system (e.g., ACEA CIM-Plate) or manual counting method

Procedure:

  • Seed NCI-H441 cells in the upper chamber of a Transwell insert. For invasion assays, the insert should be pre-coated with Matrigel.

  • Add media containing HGF (e.g., 25 ng/mL) as a chemoattractant to the lower chamber.[5]

  • Treat the cells in the upper chamber with different concentrations of this compound.

  • Monitor cell migration and invasion over 48 hours. This can be done in real-time using an electronic sensor system or by fixing, staining, and counting the cells that have migrated to the lower surface of the insert.[5]

  • Quantify the inhibition of migration and invasion relative to the vehicle-treated control.

References

Application Notes and Protocols for PF-04217903 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and administration of PF-04217903 to mice for research purposes, particularly in the context of oncology and pharmacology studies. The following information is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[1][2] It has demonstrated significant anti-tumor and anti-angiogenic properties in various preclinical models.[1] This document outlines the established dosages and administration methods for the effective use of this compound in mouse models, based on published research.

The primary mechanism of action for this compound involves the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways responsible for cell growth, proliferation, survival, and invasion.[1]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Phosphorylates PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Phosphorylates STAT Pathway STAT Pathway c-Met->STAT Pathway Phosphorylates HGF HGF HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Inhibits ATP binding Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Migration Migration STAT Pathway->Migration Invasion Invasion STAT Pathway->Invasion

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Dosage and Administration Data

The following tables summarize the quantitative data for this compound dosage and administration in various mouse xenograft models.

Table 1: Oral Administration of this compound in Mouse Xenograft Models
Mouse ModelTumor Cell LineDosage (mg/kg)Dosing ScheduleDurationKey Findings
Athymic Nude MiceGTL-16 (Gastric Carcinoma)1, 3, 10, 30Daily16 daysDose-dependent tumor growth inhibition correlated with c-Met phosphorylation inhibition.[3][4]
Athymic Nude MiceU87MG (Glioblastoma)5, 15, 50Daily10 daysDose-dependent inhibition of tumor growth.[5]
Athymic Nude MiceU87MG (Glioblastoma)5, 15, 50Daily3 daysDose-dependent inhibition of c-Met, Gab-1, Erk1/2, and AKT phosphorylation; induction of apoptosis.[3][4]
Athymic Nude MiceHT29 (Colon Carcinoma)25DailyNot Specified40% tumor growth inhibition as a single agent.[5]
Athymic Nude MiceSW620 (Colon Carcinoma)25Daily25 daysSignificant tumor growth inhibition.[5]
Athymic Nude MiceColo205 (Colon Carcinoma)25DailyNot SpecifiedSignificant tumor growth inhibition.[5]
Athymic Nude MiceMDA-MB-231 (Breast Cancer)25DailyNot SpecifiedSignificant tumor growth inhibition.[5]
Athymic Nude MiceH292 (Lung Carcinoma)25DailyNot SpecifiedSignificant tumor growth inhibition.[5]
Wild-Type MiceB16F10 (Melanoma)40Daily2 weeksDecreased tumor weight and volume by 36% and 54%, respectively.[2]
Table 2: Subcutaneous Administration of this compound
Mouse ModelTumor Cell LineDosageDosing MethodDurationKey Findings
Athymic Nude MiceGTL-16 (Gastric Carcinoma)Not specifiedMini Alzet-pump14 daysInhibition of tumor growth.[5]

Experimental Protocols

Materials and Reagents
  • This compound (or this compound mesylate)

  • Vehicle: 0.5% Methylcellulose in sterile water

  • Athymic nude mice (nu/nu) or other appropriate strain

  • Tumor cells for implantation (e.g., GTL-16, U87MG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, for subcutaneous tumor cell implantation)

  • Oral gavage needles

  • Subcutaneous infusion pumps (e.g., Alzet)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

Experimental Workflow for Xenograft Studies

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Cell_Culture Tumor Cell Culture & Harvesting Cell_Suspension Prepare Cell Suspension (e.g., in PBS/Matrigel) Tumor_Cell_Culture->Cell_Suspension Animal_Acclimatization Animal Acclimatization Subcutaneous_Injection Subcutaneous Injection of Cells into Flank Animal_Acclimatization->Subcutaneous_Injection Cell_Suspension->Subcutaneous_Injection Tumor_Growth Allow Tumors to Reach ~200 mm³ Subcutaneous_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer this compound or Vehicle Daily Randomization->Drug_Administration Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Drug_Administration->Tumor_Measurement Body_Weight Monitor Body Weight Drug_Administration->Body_Weight Euthanasia_Collection Euthanasia & Tissue Collection (Tumor, Plasma) Tumor_Measurement->Euthanasia_Collection At study endpoint Body_Weight->Euthanasia_Collection Analysis Pharmacodynamic/Efficacy Analysis (e.g., Western Blot, IHC, ELISA) Euthanasia_Collection->Analysis

Figure 2: General Experimental Workflow for this compound Efficacy Studies in Xenograft Mouse Models.

Protocol for Oral Administration
  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in 0.5% methylcellulose.[5]

    • The concentration of the suspension should be calculated based on the desired dose (mg/kg) and the average weight of the mice, assuming a standard oral gavage volume (e.g., 100 µL or 200 µL).

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[5]

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size, typically around 150-250 mm³.[5]

    • Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and vehicle control groups.

  • Drug Administration:

    • Administer the prepared this compound suspension or vehicle alone to the respective groups via oral gavage.[5]

    • The dosing is typically performed once daily (QD).[5]

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth by measuring tumor volume 2-3 times per week.

    • Monitor the general health and body weight of the mice.

    • At the end of the treatment period, euthanize the mice and collect tumors and blood/plasma for pharmacodynamic and pharmacokinetic analyses.[5]

    • Analyses can include ELISA for c-Met phosphorylation, Western blotting for downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[5]

Protocol for Subcutaneous Administration via Minipump
  • Pump Preparation:

    • Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of this compound solution according to the manufacturer's instructions to deliver the desired daily dose.

  • Pump Implantation:

    • Anesthetize the mice.

    • Surgically implant the minipumps subcutaneously, typically in the dorsal region.

  • Post-Operative Care and Monitoring:

    • Provide appropriate post-operative care, including analgesics.

    • Monitor the mice for recovery and any signs of distress.

    • Follow the monitoring and endpoint analysis steps as outlined in the oral administration protocol.

Pharmacodynamic and Efficacy Assessment

  • Inhibition of c-Met Phosphorylation: Tumor lysates can be analyzed by ELISA or Western blot to quantify the reduction in phosphorylated c-Met levels.[5]

  • Downstream Signaling: Assess the phosphorylation status of key downstream effectors such as AKT, ERK1/2, and Gab-1.[3][4]

  • Tumor Growth Inhibition (TGI): Calculate TGI based on the differences in tumor volume between the treated and control groups.

  • Anti-angiogenic Effects: Serum levels of pro-angiogenic factors like VEGFA and IL-8 can be measured by ELISA.[5]

  • Cell Proliferation and Apoptosis: Tumor sections can be stained for Ki67 (proliferation) and cleaved caspase-3 (apoptosis) to assess the cellular effects of the treatment.[5]

Safety and Handling

  • Follow all institutional guidelines for the safe handling of chemical compounds and animal research.

  • Use appropriate personal protective equipment (PPE) when handling this compound.

  • All animal procedures should be performed under an approved animal care and use protocol.

References

Application Notes and Protocols for Evaluating PF-04217903 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2][3] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[4][5] Aberrant activation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers.[4][5] this compound acts as an ATP-competitive inhibitor, effectively blocking c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and induction of apoptosis.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the efficacy of this compound in relevant cancer cell lines.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. This compound targets the ATP-binding site of the c-Met kinase domain, preventing this initial phosphorylation event and thereby inhibiting the entire downstream signaling cascade.

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Migration This compound This compound This compound->p-c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across various cell-based assays and cell lines.

Cell LineCancer TypeAssayIC50 (nM)Reference
GTL-16Gastric CarcinomaProliferation12[6]
NCI-H1993NSCLCProliferation30[6]
GTL-16Gastric CarcinomaApoptosis31[6]
NCI-H441Lung CarcinomaMatrigel Invasion7-12.5[6]
HT29Colon CarcinomaMatrigel Invasion7-12.5[6]
A549Lung Carcinomac-Met Phosphorylation4.8[7]
HUVECEndothelialCell Survival12[3]
HUVECEndothelialApoptosis27[3]
HUVECEndothelialMatrigel Invasion7.3[3]
Cell LineCancer TypeMutant c-MetIC50 (nM)Reference
--H1094R3.1[7]
--R988C6.4[7]
--T1010I6.7[7]
--Y1230C>10,000[7]

Experimental Protocols

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_PF04217903 Treat with this compound (dose range) Incubate_24h->Treat_PF04217903 Incubate_72h Incubate for 72 hours Treat_PF04217903->Incubate_72h Add_Reagent Add MTT or Resazurin reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4 hours Add_Reagent->Incubate_1_4h Read_Absorbance Read absorbance/fluorescence Incubate_1_4h->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.

    • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.

    • Resazurin: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_PF04217903 Treat with this compound Incubate_24h->Treat_PF04217903 Incubate_48h Incubate for 48 hours Treat_PF04217903->Incubate_48h Add_Reagent Add Caspase-Glo 3/7 Reagent Incubate_48h->Add_Reagent Incubate_1h Incubate for 1 hour at RT Add_Reagent->Incubate_1h Read_Luminescence Read luminescence Incubate_1h->Read_Luminescence Analyze_Data Analyze data (fold change) Read_Luminescence->Analyze_Data

Caption: Workflow for the caspase-3/7 apoptosis assay.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound for 48 hours.[8]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control. An alternative is to use an ssDNA Apoptosis ELISA kit.[8][9]

Cell Migration/Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

Migration_Assay_Workflow Cell Migration/Invasion Assay Workflow Coat_Insert Coat insert with Matrigel (for invasion) Seed_Cells Seed cells in serum-free media in insert Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Treat_PF04217903 Add this compound to both chambers Add_Chemoattractant->Treat_PF04217903 Incubate_24_48h Incubate for 24-48 hours Treat_PF04217903->Incubate_24_48h Remove_Non_migrated Remove non-migrated cells Incubate_24_48h->Remove_Non_migrated Fix_Stain Fix and stain migrated cells Remove_Non_migrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

Caption: Workflow for the transwell cell migration/invasion assay.

Protocol:

  • Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Seeding: Resuspend cells in serum-free medium and seed 50,000-100,000 cells into the upper chamber of the transwell insert.

  • Treatment: Add this compound at the desired concentrations to both the upper and lower chambers.

  • Chemoattractant: Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Data Acquisition: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Express the results as the percentage of migration/invasion relative to the vehicle control.

Western Blotting for c-Met Phosphorylation

This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.

Western_Blot_Workflow Western Blotting Workflow Seed_Treat Seed and treat cells with this compound Stimulate_HGF Stimulate with HGF (optional) Seed_Treat->Stimulate_HGF Lyse_Cells Lyse cells and quantify protein Stimulate_HGF->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-c-Met, total c-Met, etc.) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Workflow for Western blotting to assess protein phosphorylation.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 1-4 hours.

  • HGF Stimulation: In some cell lines, stimulation with HGF (e.g., 25 ng/mL) may be required to induce robust c-Met phosphorylation.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Matrigel Invasion Assay Using PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The c-Met signaling pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), plays a significant role in promoting tumor growth, invasion, and metastasis.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3][4][5] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it serves as a valuable tool for investigating the role of c-Met in cancer biology.[1][4][5] this compound has been shown to effectively inhibit c-Met-driven cellular processes, including proliferation, survival, migration, and invasion in various tumor cell lines.[1][3][5] These application notes provide a detailed protocol for utilizing this compound in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action of this compound

This compound selectively binds to the c-Met kinase and disrupts its signaling pathway, which can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis in tumor cells that express c-Met.[2] The c-Met pathway, upon activation, triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6][7][8][9] By inhibiting c-Met phosphorylation, this compound effectively blocks these downstream signals.[1][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PF04217903 This compound PF04217903->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various functional assays, demonstrating its potency in inhibiting c-Met phosphorylation and downstream cellular effects.

Cell Line/Assay TypeParameter MeasuredIC50 ValueReference
A549 cellsc-Met Autophosphorylation4.8 nM[3]
HUVECc-Met Phosphorylation (HGF-stimulated)4.6 nM[5][10]
HUVECCell Survival (HGF-mediated)12 nM[5][10]
HUVECMatrigel Invasion (HGF-mediated)7.3 nM[5]
HUVECApoptosis (HGF-mediated)27 nM[5][10]
Various Human Tumor Cell Linesc-Met-dependent Proliferation, Survival, Migration, or Invasion5-16 nM[5]

Experimental Protocols

Matrigel Invasion Assay

This protocol is designed to quantitatively assess the effect of this compound on the invasion of cancer cells through a basement membrane extract (Matrigel).

Materials:

  • This compound

  • Cancer cell line with known c-Met expression (e.g., HT-1080, NCI-H441)[10]

  • Corning® Matrigel® Basement Membrane Matrix

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[11][12][13]

  • Inverted microscope with a camera

Protocol:

  • Preparation of Matrigel-Coated Inserts:

    • Thaw Matrigel on ice at 4°C overnight.[11][14]

    • Dilute Matrigel with cold, serum-free medium (typically at a 1:3 ratio).[12][13][14] The final concentration should be between 200-300 µg/mL.[11]

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[12][13] Do not let the Matrigel dry out.[11]

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours before the assay by replacing the growth medium with serum-free medium.

    • On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare different concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[12][13]

    • Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[12][13]

    • Add the desired concentrations of this compound or vehicle control to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[12][13]

  • Fixation and Staining:

    • After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[12][13][15]

    • Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[13]

    • Stain the fixed cells with a staining solution for 10-15 minutes.[13]

    • Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[13]

  • Quantification:

    • Visualize the stained, invaded cells using an inverted microscope.

    • Capture images from several random fields of view for each insert.

    • Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Processing cluster_analysis Analysis prep_matrigel Coat Transwell inserts with Matrigel add_chemoattractant Add chemoattractant (FBS) to lower chamber prep_matrigel->add_chemoattractant prep_cells Prepare and serum-starve cancer cells seed_cells Seed cells and add this compound to upper chamber prep_cells->seed_cells add_chemoattractant->seed_cells incubate Incubate for 18-48 hours at 37°C seed_cells->incubate remove_noninvaded Remove non-invaded cells incubate->remove_noninvaded fix_stain Fix and stain invaded cells remove_noninvaded->fix_stain visualize Visualize and image under microscope fix_stain->visualize quantify Quantify invaded cells visualize->quantify

Caption: Matrigel Invasion Assay Workflow.

Conclusion

The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of compounds like this compound. By specifically targeting the c-Met signaling pathway, this compound serves as a critical tool for researchers investigating cancer metastasis. The protocols and data presented here provide a comprehensive guide for the effective application of this inhibitor in in vitro invasion studies.

References

Application Notes and Protocols: In Vivo Imaging of PF-04217903 Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met pathway, through amplification, mutation, or overexpression, is implicated in the progression of various human cancers.[2][3] this compound competitively binds to ATP in the kinase domain of c-Met, inhibiting its autophosphorylation and downstream signaling.[4] Preclinical studies have demonstrated its antitumor and anti-angiogenic properties.[2][3][4]

This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic effects of this compound on tumor growth. These protocols are intended to guide researchers in designing and executing robust preclinical imaging studies to evaluate the efficacy of c-Met inhibitors. A variety of non-invasive imaging techniques can be employed for longitudinal monitoring of tumor response to therapy, offering quantitative and translational insights.[5][6]

Data Presentation: Efficacy of this compound in Xenograft Models

The antitumor efficacy of this compound has been evaluated in various human tumor xenograft models. The following tables summarize the quantitative data from preclinical studies, demonstrating the dose-dependent effects of this compound on tumor growth inhibition (TGI).

Table 1: Antitumor Efficacy of this compound in the U87MG Glioblastoma Xenograft Model [3]

Dose Level (mg/kg, oral)Tumor Growth Inhibition (%)
1.25Not Specified
2.5Not Specified
5Not Specified
1068
3084

Table 2: Antitumor Efficacy of this compound in the HT29 Colon Carcinoma Xenograft Model [2][3]

TreatmentTumor Growth Inhibition (%)
This compound (50 mg/kg/day, oral)40
RON shRNA52
This compound + RON shRNA77

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (Proliferation, Survival, Invasion) cMet->Downstream Phosphorylates PF04217903 This compound PF04217903->cMet Competitively Binds Inhibition Inhibition ATP ATP ATP->cMet Binds Inhibition->Downstream

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Xenograft Tumor Model Establishment

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice, a common model for evaluating anti-cancer agents.

Materials:

  • Human tumor cell line of interest (e.g., U87MG, GTL-16, HT29)

  • Athymic nude mice (e.g., BALB/c nude or NOD-scid)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture tumor cells in the recommended medium supplemented with FBS until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Count the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells/100 µL).

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Administration of this compound

This compound is an orally bioavailable compound.

Materials:

  • This compound

  • Vehicle solution (e.g., as specified in preclinical studies, often a buffered aqueous solution)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg).

  • Administer the designated dose of this compound or vehicle to each mouse via oral gavage.

  • Treatment frequency and duration will depend on the study design (e.g., once daily for 14-21 days).

  • Monitor the body weight and general health of the mice throughout the treatment period.

In Vivo Bioluminescence Imaging (BLI)

BLI is a highly sensitive technique for monitoring tumor growth and metastasis, particularly for orthotopic models.[5][7] This requires the tumor cells to be genetically engineered to express a luciferase enzyme.

Materials:

  • Tumor-bearing mice (with luciferase-expressing tumor cells)

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS) equipped with a sensitive CCD camera

  • Anesthesia system (isoflurane)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).

  • Wait for the substrate to distribute throughout the body (typically 10-15 minutes).[7]

  • Place the anesthetized mouse inside the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.

  • Use the system's software to draw regions of interest (ROIs) around the tumor area and quantify the bioluminescent signal (typically measured in photons/second).

  • Repeat imaging at regular intervals (e.g., weekly) to longitudinally monitor tumor growth in response to this compound treatment.

In Vivo Fluorescence Imaging (FLI)

FLI can be used to visualize tumors expressing fluorescent proteins or targeted by fluorescent probes.[5][8][9]

Materials:

  • Tumor-bearing mice (with fluorescently labeled cells or injected with a fluorescent probe)

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Place the mouse in the imaging system.

  • Select the appropriate excitation and emission filters for the fluorophore being used.

  • Acquire fluorescence images.

  • Quantify the fluorescent signal from the tumor region.

  • Longitudinal imaging can be performed to track changes in tumor size or fluorescence intensity over time.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of this compound using imaging.

cluster_setup Study Setup cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A Tumor Cell Culture & Luciferase/GFP Transfection B Xenograft Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring (Calipers/Imaging) B->C D Randomization into Treatment Groups C->D E This compound or Vehicle Administration D->E F Longitudinal In Vivo Imaging (e.g., BLI, FLI) E->F During Treatment I Ex Vivo Analysis (Immunohistochemistry, Western Blot) E->I End of Study G Quantification of Tumor Burden (Signal Intensity) F->G H Statistical Analysis of Treatment Efficacy G->H

Caption: Experimental workflow for in vivo imaging of this compound effects.

Logical Relationships in Study Design

The diagram below illustrates the logical flow and key comparisons in a typical preclinical study of this compound.

cluster_groups Experimental Groups cluster_measurements Primary and Secondary Endpoints cluster_outcomes Study Outcomes Control Vehicle Control Group TumorVolume Tumor Volume/Signal (Longitudinal Imaging) Control->TumorVolume BodyWeight Animal Body Weight (Toxicity Assessment) Control->BodyWeight Treatment This compound Treatment Group(s) (Dose-Response) Treatment->TumorVolume Biomarkers Target Engagement Biomarkers (p-cMet, Ki67, etc.) Treatment->Biomarkers Bodyweight Bodyweight Treatment->Bodyweight Efficacy Determination of Antitumor Efficacy (TGI) TumorVolume->Efficacy Tolerability Assessment of Drug Tolerability BodyWeight->Tolerability PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Biomarkers->PKPD

Caption: Logical relationships in the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Resistance to PF-04217903 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to the c-MET inhibitor, PF-04217903. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when studying this compound resistance.

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. How can I confirm acquired resistance?

A1: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). You should perform a dose-response assay to compare the IC50 of your current cell line with the parental, sensitive cell line. A significant fold-change indicates acquired resistance.

Troubleshooting Guide: Confirming Acquired Resistance

IssuePossible CauseRecommended Action
No significant change in IC50 Cells may not have developed resistance.Continue treating cells with gradually increasing concentrations of this compound.
Assay variability.Repeat the cell viability assay, ensuring consistent cell seeding density and drug concentrations. Include appropriate positive and negative controls.
Inconsistent IC50 results Heterogeneous cell population.Perform single-cell cloning to establish a pure resistant population.[1]
Experimental error.Review your protocol for cell counting, reagent preparation, and plate reading.

Q2: What are the known mechanisms of resistance to this compound?

A2: The primary mechanisms of resistance to this compound and other selective c-MET inhibitors fall into two main categories:

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-MET. Key bypass pathways identified in resistance to this compound include the activation of other receptor tyrosine kinases (RTKs) such as:

    • PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): Upregulation of phosphorylated PDGFRβ has been observed in response to this compound treatment.[2][3]

    • RON (Recepteur d'Origine Nantais): Co-activation of RON kinase can lead to reduced efficacy of this compound.[2][3]

    • EGFR (Epidermal Growth Factor Receptor) and HER3 (Human Epidermal Growth Factor Receptor 3): Activation of the EGFR family of receptors can also mediate resistance.

  • On-Target Alterations: These involve changes to the c-MET protein itself or its gene.

    • Secondary Mutations in the MET Gene: Mutations in the kinase domain of c-MET can prevent this compound from binding effectively. Common resistance mutations in MET include D1228V/N/H and Y1230C/H/S.[4][5][6][7]

    • MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the c-MET protein, overwhelming the inhibitory effect of the drug.[4]

Q3: I suspect bypass signaling is causing resistance in my cell line. How can I investigate this?

A3: To investigate bypass signaling, you should assess the phosphorylation status of key alternative RTKs like PDGFRβ, RON, and EGFR. A western blot is the standard method for this analysis. If you observe increased phosphorylation of one of these receptors in your resistant cells compared to the parental line, it suggests activation of that pathway. Co-immunoprecipitation can further be used to explore interactions between c-MET and these alternative receptors.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Sensitive Human Cancer Cell Lines [2][8]

Cell LineCancer Typec-MET StatusIC50 (nmol/L) for c-Met Phosphorylation Inhibition
GTL-16Gastric CarcinomaMET Amplified7.3
NCI-H1993Lung CarcinomaMET Amplified7.3
HT29Colon Carcinomac-Met Overexpression7.3
U87MGGlioblastomaHGF/c-Met Autocrine Loop7.3

Key Experimental Protocols

Here are detailed methodologies for experiments crucial to investigating this compound resistance.

Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the continuous exposure method to develop acquired resistance.

Methodology:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to adapt and recover before the next dose escalation.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterization: Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.

Western Blot Analysis of Phosphorylated RTKs

This protocol is for detecting the activation of bypass signaling pathways.

Methodology:

  • Cell Lysis:

    • Grow parental and resistant cells to 70-80% confluency.

    • Treat cells with or without this compound at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PDGFRβ, anti-phospho-RON, anti-phospho-EGFR) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-PDGFRβ, anti-RON, anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH).

Troubleshooting Western Blots for Phosphorylated Proteins

IssuePossible CauseRecommended Action
No or weak signal Low abundance of phosphorylated protein.Increase the amount of protein loaded on the gel.
Dephosphorylation during sample preparation.Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.
Inappropriate blocking buffer.Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can increase background.
High background Non-specific antibody binding.Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps.
Contaminated buffers.Use fresh, high-quality reagents.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol can be used to determine if c-MET is interacting with an activated bypass receptor.

Methodology:

  • Cell Lysis: Lyse cells as described for the western blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein interactions.

  • Pre-clearing Lysates: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody against the "bait" protein (e.g., anti-c-MET) and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding Laemmli buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by western blotting, as described above, using an antibody against the suspected interacting "prey" protein (e.g., anti-phospho-EGFR).

Visualizations

The following diagrams illustrate key concepts related to this compound resistance.

Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Bypass Signaling cluster_3 On-Target Alterations This compound This compound c-MET c-MET This compound->c-MET Inhibits Proliferation/Survival Proliferation/Survival c-MET->Proliferation/Survival Promotes p-PDGFRβ p-PDGFRβ p-PDGFRβ->Proliferation/Survival p-RON p-RON p-RON->Proliferation/Survival p-EGFR p-EGFR p-EGFR->Proliferation/Survival MET Mutation MET Mutation MET Mutation->c-MET Alters MET Amplification MET Amplification MET Amplification->c-MET Increases

Overview of this compound action and resistance pathways.

Experimental_Workflow A Parental Sensitive Cell Line B Generate Resistant Line (Continuous this compound Exposure) A->B C Confirm Resistance (IC50 Assay) B->C D Investigate Mechanism C->D E Bypass Signaling Analysis (Western Blot for p-RTKs, Co-IP) D->E F On-Target Alteration Analysis (Sanger/NGS Sequencing for MET mutations, FISH/qPCR for MET amplification) D->F

Workflow for investigating this compound resistance.

Bypass_Signaling_Pathway cluster_bypass Bypass Activation This compound This compound c-MET c-MET This compound->c-MET Inhibits Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Downstream Signaling (e.g., PI3K/AKT, MAPK) c-MET->Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Proliferation/\nSurvival Proliferation/ Survival Downstream Signaling\n(e.g., PI3K/AKT, MAPK)->Proliferation/\nSurvival p-PDGFRβ p-PDGFRβ p-PDGFRβ->Downstream Signaling\n(e.g., PI3K/AKT, MAPK) p-RON p-RON p-RON->Downstream Signaling\n(e.g., PI3K/AKT, MAPK) p-EGFR p-EGFR p-EGFR->Downstream Signaling\n(e.g., PI3K/AKT, MAPK)

Mechanism of bypass signaling in this compound resistance.

References

Technical Support Center: Overcoming PF-04217903 Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the c-Met inhibitor PF-04217903 in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced sensitivity to this compound in our MET-amplified cell line over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound in MET-amplified models can arise from several mechanisms. Two prominent mechanisms identified in preclinical studies are the activation of bypass signaling pathways:

  • Oncogene Switching to PDGFRβ: In some models, such as the U87MG glioblastoma xenograft model, resistance is associated with a strong induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (p-PDGFRβ)[1][2]. This suggests that the cancer cells have become dependent on PDGFRβ signaling for their survival and proliferation, bypassing the c-Met inhibition.

  • Activation of RON Kinase: In other models, like the HT29 colon cancer model, resistance can be mediated by the co-expression and activation of the Recepteur d'origine nantais (RON) kinase, a receptor tyrosine kinase structurally related to c-Met[1][2][3].

Q2: Our this compound-treated xenografts initially responded but have started to regrow. How can we investigate the mechanism of resistance in our model?

A2: To investigate the mechanism of resistance in your xenograft model, a multi-faceted approach is recommended:

  • Sample Collection: When tumors regrow, excise the tumor tissue and divide it for various analyses. A portion should be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for immunohistochemistry (IHC).

  • Molecular Analysis:

    • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules. We recommend probing for:

      • Total and phosphorylated c-Met (to confirm continued target inhibition)

      • Total and phosphorylated PDGFRβ

      • Total and phosphorylated RON

      • Downstream signaling proteins such as AKT, ERK, and STAT5[2]

    • Immunohistochemistry (IHC): Analyze protein expression in the context of the tumor microenvironment. Staining for Ki67 can assess cell proliferation, while staining for cleaved caspase-3 can indicate apoptosis[2].

Q3: We have identified upregulation of p-PDGFRβ in our resistant xenograft model. What is a potential strategy to overcome this resistance?

A3: The upregulation of p-PDGFRβ suggests an oncogene switch. A logical next step is to test a combination therapy of this compound with a PDGFRβ inhibitor. This dual-targeting approach aims to block both the original oncogenic pathway and the newly activated escape pathway.

Q4: Our resistant cell line co-expresses activated RON. How can we experimentally validate that RON activation is driving resistance and how can we overcome it?

A4: To validate the role of RON in resistance, you can use RNA interference (e.g., shRNA or siRNA) to specifically knock down RON expression in your resistant cells. If RON knockdown restores sensitivity to this compound, it confirms that RON activation is a key resistance mechanism.

To overcome this resistance, a combination therapy of this compound with a RON inhibitor or a dual c-Met/RON inhibitor could be effective. Preclinical studies have shown that combining this compound with RON shRNA leads to enhanced antitumor efficacy compared to either agent alone[1][2].

Quantitative Data

Table 1: In Vitro Efficacy of this compound
Cell LineCancer Typec-Met StatusAssayIC50 (nmol/L)Reference
GTL-16Gastric CarcinomaMET Amplifiedc-Met Phosphorylation7.3[2]
GTL-16Gastric CarcinomaMET AmplifiedApoptosis31[2]
HUVECEndothelialNot ApplicableHGF-stimulated c-Met Phosphorylation4.6[2]
HUVECEndothelialNot ApplicableHGF-mediated Survival12[2]
HUVECEndothelialNot ApplicableHGF-mediated Matrigel Invasion27[2]
HUVECEndothelialNot ApplicableApoptosis7[2]
Table 2: In Vivo Antitumor Efficacy of this compound
Xenograft ModelCancer Typec-Met StatusTreatmentTumor Growth Inhibition (%)Reference
U87MGGlioblastomaHGF/c-Met Autocrine LoopThis compound (10 mg/kg)68[2]
U87MGGlioblastomaHGF/c-Met Autocrine LoopThis compound (30 mg/kg)84[2]
HT29Colon Carcinomac-Met OverexpressionThis compound38-40[1][2]
HT29Colon Carcinomac-Met OverexpressionRON shRNA56[1]
HT29Colon Carcinomac-Met OverexpressionThis compound + RON shRNA77[1][2]
Colo205Colon Carcinomac-Met OverexpressionThis compound44[2]
MDA-MB-231Breast Carcinomac-Met OverexpressionThis compound43[2]
H292NSCLCc-Met OverexpressionThis compound39[2]

Experimental Protocols

Cell Viability Assay (MTT/Resazurin)
  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (or combination of drugs) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Signal Measurement: For MTT, add solubilization solution and read absorbance at 570 nm. For resazurin, read fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-RON, anti-RON, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Xenograft Tumor Model Studies
  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a mixture of media and Matrigel into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., once daily). For combination studies, administer the second agent according to its established protocol. For shRNA studies, use lentiviral vectors to establish stable knockdown cell lines before implantation.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting, IHC).

Visualizations

G cluster_0 This compound Treatment Workflow start Start Experiment phenotype Observe Tumor Growth or Cell Proliferation start->phenotype response Response Observed? phenotype->response resistance Resistance Develops (Tumor Regrowth) response->resistance No end Experiment End response->end Yes investigate Investigate Mechanism resistance->investigate investigate->end

Caption: Experimental workflow for identifying and investigating this compound resistance.

G cluster_pathway c-Met Signaling Pathway and Inhibition HGF HGF cMet c-Met HGF->cMet Activates Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) cMet->Downstream PF04217903 This compound PF04217903->cMet Inhibits Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

G cluster_resistance Bypass Resistance Mechanisms to this compound PF04217903 This compound cMet c-Met PF04217903->cMet PDGFRb PDGFRβ Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) PDGFRb->Downstream Activates RON RON RON->Downstream Activates Resistance Resistance: Proliferation & Survival Downstream->Resistance

Caption: Activation of PDGFRβ and RON as bypass resistance mechanisms to this compound.

References

Technical Support Center: The Role of RON Kinase in PF-04217903 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols regarding the role of the Recepteur d'origine nantais (RON) kinase in the efficacy of PF-04217903.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor, HGFR).[1][2] It is highly selective, exhibiting over 1,000-fold greater selectivity for c-Met compared to a panel of more than 150 other kinases, including the closely related RON kinase.[1][3] Its mechanism involves binding to c-Met and disrupting its signaling pathway, which can inhibit tumor cell growth, migration, and invasion.[2]

Q2: What is the role of RON kinase in cancer?

A2: RON (Recepteur d'origine nantais), also known as MST1R, is a member of the Met proto-oncogene family.[4][5][6] Upon binding its ligand, Hepatocyte Growth Factor-Like protein (HGFL), RON dimerizes and undergoes autophosphorylation.[7][8] This activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways, which are crucial for cell growth, motility, and survival.[5][9][10] Overexpression and activation of RON are documented in numerous human cancers, including breast, colon, and pancreatic cancer, and often correlate with a poorer clinical prognosis.[5]

Q3: How does RON kinase activation affect the efficacy of this compound?

A3: While this compound is a potent c-Met inhibitor, its efficacy can be limited in tumors that co-express activated RON kinase.[1][3] In such cases, RON can function as a compensatory signaling pathway. When c-Met is inhibited by this compound, the sustained signaling from RON (e.g., through the PI3K/Akt pathway) can continue to promote tumor cell survival and proliferation, thereby reducing the overall effectiveness of the drug.[3]

Q4: What is the experimental evidence for RON's role in limiting this compound efficacy?

A4: In preclinical xenograft models using the HT29 human colon carcinoma cell line, which expresses both c-Met and activated RON, treatment with this compound alone resulted in only partial tumor growth inhibition (approximately 38-40%).[1][3] However, when this compound treatment was combined with the genetic knockdown of RON (using shRNA), the antitumor efficacy was significantly enhanced, achieving 77% tumor growth inhibition.[1][3] This combination also led to increased tumor cell apoptosis, an effect not seen with this compound alone.[3]

Data Presentation

Table 1: Kinase Selectivity of this compound

KinaseSelectivity vs. c-MetIC50 (Cell-based Assay)Reference
c-Met-7.3 nM (mean)[3]
RON>1370-fold>10 µM[3]
Over 150 other kinases>1000-foldNot specified[1][3]

Table 2: Antitumor Efficacy in HT29 Xenograft Model (Co-expressing c-Met and RON)

Treatment GroupTumor Growth Inhibition (%)Key ObservationReference
Vehicle (Control)0%-[1][3]
This compound alone38% - 40%Partial inhibition; No significant apoptosis[1][3]
RON shRNA alone52% - 56%Partial inhibition[1][3]
This compound + RON shRNA77%Enhanced inhibition; Induced apoptosis[1][3]

Visualizations

RON_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGFL HGFL (MSP Ligand) RON_Receptor RON Receptor (MST1R) HGFL->RON_Receptor Binding & Dimerization P1 Autophosphorylation RON_Receptor->P1 Activation Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P1->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: RON receptor signaling cascade upon ligand binding.

PF04217903_MoA cluster_kinases Kinase Activity cMet c-Met Kinase Domain Downstream_cMet c-Met Pathway (Blocked) cMet->Downstream_cMet Signaling RON RON Kinase Domain Downstream_RON RON Pathway (Active) RON->Downstream_RON Signaling ATP ATP ATP->cMet Binds ATP->RON Binds PF04217903 This compound PF04217903->cMet Competitive Inhibition (High Affinity) PF04217903->RON No Significant Inhibition (Low Affinity)

Caption: Mechanism of this compound as a selective c-Met inhibitor.

Experimental_Workflow Start Start: Hypothesis RON signaling limits This compound efficacy Cell_Culture 1. Culture Tumor Cells (e.g., HT29) Expressing c-Met and RON Start->Cell_Culture Treatment 2. Treat Cells with: - Vehicle - this compound - RON siRNA/shRNA - Combination Cell_Culture->Treatment Assays 3. Perform Assays Treatment->Assays Western_Blot Western Blot (p-RON, p-Akt, Cleaved Caspase-3) Assays->Western_Blot Viability_Assay Cell Viability Assay (MTS / CellTiter-Glo) Assays->Viability_Assay Analysis 4. Data Analysis (Quantify bands, Calculate IC50) Western_Blot->Analysis Viability_Assay->Analysis Conclusion Conclusion: Assess synergistic effect of dual inhibition Analysis->Conclusion

Caption: Workflow for assessing this compound efficacy with RON inhibition.

Troubleshooting Guides

Problem 1: I'm treating my RON-positive cancer cells with this compound, but I see minimal impact on cell viability.

  • Possible Cause 1: Compensatory RON Signaling. Your cell line may rely heavily on the RON signaling pathway for survival, which is not significantly inhibited by this compound.[3] This is especially likely if the cells have high levels of activated (phosphorylated) RON.

  • Troubleshooting Steps:

    • Confirm RON Activation: Perform a Western blot to check the levels of phosphorylated RON (p-RON) and downstream effectors like phosphorylated Akt (p-Akt) in your untreated cells. High basal levels suggest constitutive activation.

    • Dual Inhibition: As a control, treat cells with a known RON inhibitor or use siRNA/shRNA to knock down RON expression.

    • Combination Treatment: Test the combination of this compound with a RON inhibitor or RON knockdown. A synergistic decrease in cell viability would confirm that RON signaling is a key resistance mechanism.[1][3]

Problem 2: My Western blot shows inconsistent or no reduction in p-Akt when combining this compound with RON siRNA.

  • Possible Cause 1: Inefficient siRNA Knockdown. The siRNA may not be effectively reducing RON protein levels.

  • Troubleshooting Steps:

    • Validate Knockdown: Always run a parallel Western blot to check total RON protein levels after siRNA treatment. Aim for >70% knockdown. Test multiple siRNA sequences if necessary.

    • Optimize Transfection: Optimize siRNA concentration and transfection reagent conditions for your specific cell line.

  • Possible Cause 2: Crosstalk with other Kinases. Other receptor tyrosine kinases (e.g., EGFR, PDGFR) could be contributing to Akt activation.[1]

  • Troubleshooting Steps:

    • Broad Kinase Profiling: Use phospho-RTK arrays to identify other activated kinases in your cell line.

    • Inhibitor Cocktails: If another kinase is identified, test a three-part combination (this compound + RON siRNA + inhibitor for the third kinase) to see if p-Akt is fully abrogated.

Troubleshooting_WB Start Problem: No p-Akt reduction with This compound + RON siRNA Check_RON_KD Did you confirm >70% RON knockdown by Western Blot? Start->Check_RON_KD Optimize_siRNA Optimize siRNA: - Test new sequences - Adjust concentration - Check transfection reagent Check_RON_KD->Optimize_siRNA No Other_Pathways Consider other pathways: Is another RTK activating Akt? (e.g., EGFR, PDGFR) Check_RON_KD->Other_Pathways Yes Check_pAkt_Again Re-run experiment and check p-Akt levels Optimize_siRNA->Check_pAkt_Again Problem_Solved Problem Solved Check_pAkt_Again->Problem_Solved RTK_Array Run Phospho-RTK Array to identify other activated kinases Other_Pathways->RTK_Array Yes Other_Pathways->Problem_Solved No RTK_Array->Problem_Solved

Caption: Troubleshooting logic for inconsistent Western blot results.

Experimental Protocols

Protocol 1: Western Blot for RON and Akt Phosphorylation

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[11][12]

  • Cell Culture and Treatment: Seed cells (e.g., HT29) in 6-well plates. Once they reach 70-80% confluency, treat with this compound and/or transfect with RON siRNA for the desired time (e.g., 24-48 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100 µL of 1X SDS sample buffer supplemented with phosphatase and protease inhibitors. Scrape cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA.

  • Sample Prep: Heat samples at 95°C for 5 minutes. Centrifuge at 12,000 x g for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto an 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as its phosphoprotein (casein) content can increase background noise.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA/TBST.

    • Anti-phospho-RON (Tyr1238/1239)

    • Anti-total-RON

    • Anti-phospho-Akt (Ser473)

    • Anti-total-Akt

    • Anti-GAPDH (loading control)

  • Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each in TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash three times for 5 minutes each in TBST. Apply ECL detection reagent and visualize using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTS) Assay

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a RON inhibitor, or a combination of both. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate IC50 values.

Protocol 3: In Vitro RON Kinase Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring ADP produced during the kinase reaction.[14]

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture:

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • Recombinant RON kinase enzyme

    • ATP (at or near its Km for RON)

    • Serial dilutions of this compound or other test compounds.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the RON kinase into ATP.

  • Detect ATP (Luminescence): The newly synthesized ATP is measured using a luciferase/luciferin reaction within the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects RON kinase activity.

References

Technical Support Center: PF-04217903 & RAS Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04217903. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving the impact of KRAS and HRAS mutations on the activity of this compound, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated over 1,000-fold selectivity for c-Met compared to a large panel of other kinases.[1][2] By binding to c-Met, this compound blocks hepatocyte growth factor (HGF)-stimulated or constitutive c-Met phosphorylation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3] Its anti-tumor activity is most pronounced in cancer models with MET gene amplification or an HGF/c-Met autocrine loop.[2]

Q2: How do KRAS and HRAS mutations affect the efficacy of this compound?

KRAS and HRAS are key signaling proteins that operate downstream of the c-Met receptor in the MAPK pathway (c-Met → RAS → RAF → MEK → ERK). Activating mutations in KRAS or HRAS lead to constitutive, c-Met-independent activation of this pathway.[4] Consequently, cancer cells harboring KRAS or HRAS mutations are often resistant to this compound.[4][5] The inhibitor can still effectively block c-Met phosphorylation, but the downstream pathway remains active due to the mutant RAS protein, thus promoting cell proliferation and survival.[4]

Q3: My experiment shows this compound is ineffective in my cancer cell line. What is a likely cause?

A primary cause of resistance to c-Met inhibitors like this compound is the presence of activating mutations in downstream signaling components, most commonly KRAS.[5][6][7] If your cell line is not responding to treatment, it is critical to verify its KRAS and HRAS mutation status. Constitutive activation of the RAS-MAPK pathway will bypass the upstream inhibition of c-Met.[4]

Q4: How can I experimentally confirm that KRAS/HRAS mutation is the cause of resistance to this compound?

You can perform a Western blot analysis to check the phosphorylation status of key downstream proteins. In a resistant cell line with a RAS mutation, you would expect to see that this compound treatment effectively reduces the phosphorylation of c-Met (p-Met), but fails to reduce the phosphorylation of ERK (p-ERK), a key downstream marker of MAPK pathway activity. This indicates that while the drug is hitting its target (c-Met), the pathway remains active due to the downstream mutation.

Q5: If my cells have a KRAS mutation, are there strategies to overcome resistance to this compound?

Yes, a common strategy is to use a combination therapy approach. Since KRAS mutations lead to the activation of the MEK/ERK pathway, combining the c-Met inhibitor this compound with a MEK inhibitor (e.g., Selumetinib, Trametinib) can be effective.[4] This dual blockade targets the pathway at two different points, shutting down the signaling that drives proliferation in these resistant cells.[4]

Data Presentation: this compound Activity

The tables below summarize the in vitro activity of this compound in various human tumor cell lines, highlighting the differential sensitivity based on MET dependency and RAS/RAF pathway mutation status.

Table 1: Proliferation IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineCancer TypeMET StatusRAS/RAF StatusThis compound Proliferation IC50 (nM)Reference
Sensitive Lines
GTL-16Gastric CarcinomaAmplifiedWT~5.3Zou et al., 2012
NCI-H1993NSCLCAmplifiedWT~16Zou et al., 2012
Resistant / Partially Sensitive Lines
HT29Colon CarcinomaOverexpressionBRAF V600E>10,000Zou et al., 2012
SW620Colon CarcinomaOverexpressionKRAS G12V>10,000Zou et al., 2012
U87MGGlioblastomaHGF/c-Met Autocrine LoopWT~4,200Zou et al., 2012

NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. Note: BRAF is a downstream effector of RAS.

Table 2: Inhibition of c-Met Phosphorylation by this compound

Cell LineCancer TypeThis compound p-Met IC50 (nM)Reference
GTL-16Gastric Carcinoma5Zou et al., 2012
NCI-H1993NSCLC14Zou et al., 2012
HT29Colon Carcinoma12Zou et al., 2012
HUVECEndothelial Cells4.6Zou et al., 2012

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental logic discussed.

G cluster_upstream Upstream Signaling cluster_downstream Downstream MAPK Pathway HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET Binds RAS_WT RAS (Wild-Type) cMET->RAS_WT Activates PF04 This compound PF04->cMET Inhibits RAF RAF RAS_WT->RAF RAS_MT KRAS / HRAS (Mutant) RAS_MT->RAF Constitutive Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G cluster_workflow Experimental Workflow: Assessing this compound Resistance start Start: Unexpected Drug Resistance check_pMET 1. Western Blot: Assess p-Met Inhibition start->check_pMET check_drug Troubleshoot: - Check compound stability - Verify concentration - Confirm c-Met expression check_pMET->check_drug p-Met NOT inhibited check_pERK 2. Western Blot: Assess p-ERK Activity check_pMET->check_pERK p-Met is inhibited pERK_inhibited Pathway is Inhibited. Resistance is elsewhere. (e.g., PI3K pathway) check_pERK->pERK_inhibited p-ERK is inhibited sequence_RAS 3. Sequence for KRAS/HRAS Mutations check_pERK->sequence_RAS p-ERK NOT inhibited ras_wt Investigate other resistance mechanisms (e.g., BRAF mutation, Bypass tracks) sequence_RAS->ras_wt RAS is Wild-Type ras_mt Conclusion: Resistance due to mutant RAS is confirmed. sequence_RAS->ras_mt RAS is Mutant consider_combo Next Step: Consider combination with MEK inhibitor. ras_mt->consider_combo

References

Troubleshooting PF-04217903 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of PF-04217903 for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. c-Met, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. This compound exerts its effects by binding to the ATP-binding site of c-Met, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) but is largely insoluble in ethanol and water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q3: How should I prepare and store stock solutions of this compound?

It is advisable to prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO. To prepare the stock solution, allow the powdered compound to equilibrate to room temperature before opening the vial to minimize moisture absorption. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: What is the stability of this compound stock solutions?

This compound powder is stable for up to 3 years when stored at -20°C. In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C. It is recommended to use freshly prepared working solutions for experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro use of this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous media.
  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into cell culture medium or aqueous buffers. What should I do?

  • Answer: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here are some troubleshooting steps:

    • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration.

    • Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility. Perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.

    • Use a serum-free or low-serum medium for dilution: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility. Try preparing the final dilution in a serum-free or low-serum medium immediately before adding it to the cells.

    • Serial dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.

Issue 2: Inconsistent or lack of biological activity.
  • Question: I am not observing the expected inhibitory effect of this compound on c-Met phosphorylation or cell proliferation. What could be the reason?

  • Answer: Several factors could contribute to a lack of activity. Consider the following:

    • Compound integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

    • Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting steps in Issue 1.

    • Cell line sensitivity: The sensitivity of different cell lines to this compound can vary depending on their c-Met expression and activation status. Confirm that your cell line expresses activated c-Met.

    • Assay conditions: Optimize the incubation time and concentration of this compound for your specific cell line and assay. A dose-response experiment is recommended to determine the optimal concentration.

Issue 3: Observed cellular toxicity at effective concentrations.
  • Question: this compound is causing significant cell death in my experiments, even at concentrations where I expect to see specific inhibition. How can I address this?

  • Answer: While this compound is a selective inhibitor, off-target effects or non-specific toxicity can occur at higher concentrations.

    • Titrate the concentration: Perform a careful dose-response experiment to find the lowest effective concentration that inhibits c-Met signaling without causing excessive toxicity.

    • Vehicle control: Ensure that the observed toxicity is not due to the DMSO vehicle. Run a vehicle control with the same final DMSO concentration as your experimental samples.

    • Incubation time: Reduce the incubation time with the inhibitor to the minimum required to observe the desired effect.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO20 mg/mL (53.71 mM)Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Ethanol< 1 mg/mL (insoluble)
WaterInsoluble

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability
Powder-20°C3 years
In Solvent (DMSO)-80°C2 years
In Solvent (DMSO)-20°C1 year

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This protocol describes a general method to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cancer cell line.

Materials:

  • Cancer cell line expressing c-Met (e.g., GTL-16, NCI-H441)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human HGF

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

Mandatory Visualizations

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization P P cMET->P Autophosphorylation PF04217903 This compound PF04217903->cMET GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses STAT3->Cell_Responses

Caption: c-MET signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Issue: Precipitation of this compound in aqueous media Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc Yes Check_DMSO Is the final DMSO concentration optimal? Check_Conc->Check_DMSO No Lower_Conc->Check_DMSO Adjust_DMSO Adjust final DMSO % (typically <0.5%) Check_DMSO->Adjust_DMSO No Check_Medium Are you using a serum-containing medium? Check_DMSO->Check_Medium Yes Adjust_DMSO->Check_Medium Use_SFM Use serum-free medium for final dilution Check_Medium->Use_SFM Yes Serial_Dilution Perform serial dilution instead of a single step Check_Medium->Serial_Dilution No Use_SFM->Serial_Dilution Resolved Issue Resolved Serial_Dilution->Resolved

Technical Support Center: PF-04217903 and Phospho-PDGFRβ-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (phospho-PDGFRβ) as a resistance mechanism to the c-Met inhibitor, PF-04217903.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind investigating phospho-PDGFRβ as a resistance mechanism to this compound?

A1: this compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. However, in some cancer models, such as U87MG glioblastoma xenografts, treatment with this compound can lead to the activation of alternative survival pathways. One observed mechanism is the upregulation of PDGFRβ phosphorylation.[1] This "receptor tyrosine kinase (RTK) switching" can potentially compromise the therapeutic efficacy of c-Met inhibition by providing an alternative route for tumor cell signaling and survival.[1]

Q2: In which experimental models has the induction of phospho-PDGFRβ by this compound been observed?

A2: The strong induction of phospho-PDGFRβ levels by this compound has been specifically reported in U87MG human glioblastoma xenograft tumors.[1] While this phenomenon may occur in other models, U87MG is the primary published context for this specific resistance mechanism to this compound.

Q3: What are the downstream signaling pathways activated by PDGFRβ in glioblastoma?

A3: Upon activation, PDGFRβ can initiate several downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways include the RAS-RAF-MAPK (ERK) pathway and the PI3K-AKT-mTOR pathway.[2] These pathways can ultimately lead to the activation of transcription factors that drive the expression of genes involved in cell cycle progression and inhibition of apoptosis.

Q4: What is the mechanism by which inhibition of c-Met leads to the activation of PDGFRβ?

A4: The precise mechanism of transcriptional de-repression of PDGFRβ following c-Met inhibition is an area of ongoing research. However, studies on resistance to other tyrosine kinase inhibitors, such as EGFR inhibitors in glioblastoma, have shown that the inhibition of one RTK can lead to the transcriptional upregulation of another.[2][3] This can be mediated by feedback loops involving downstream signaling molecules like mTORC1 and ERK.[3] It is hypothesized that a similar mechanism may be at play in the context of c-Met inhibition by this compound.

Troubleshooting Guides

This section provides guidance for common issues encountered during the experimental investigation of this compound and phospho-PDGFRβ.

Western Blotting: Detection of Phospho-PDGFRβ

Problem 1: No or weak signal for phospho-PDGFRβ after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Antibody Performance - Ensure the primary antibody is validated for detecting the specific phosphorylation site of interest (e.g., Tyr751).- Use a fresh antibody dilution for each experiment.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Low Protein Expression - Confirm that the cell line used (e.g., U87MG) expresses sufficient levels of total PDGFRβ.- Load a higher amount of total protein lysate (e.g., 30-50 µg) per lane.
Inefficient Phosphorylation Induction - Verify the concentration and activity of this compound.- Optimize the treatment duration. The induction of phospho-PDGFRβ may be time-dependent.- Ensure cells were healthy and actively growing before treatment.
Phosphatase Activity - Include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.

Problem 2: High background or non-specific bands on the Western blot.

Possible Cause Troubleshooting Step
Antibody Concentration Too High - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Inadequate Blocking - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).
Insufficient Washing - Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
Cell Viability Assays

Problem: No significant difference in cell viability after this compound treatment, despite observing phospho-PDGFRβ induction.

Possible Cause Troubleshooting Step
Incomplete Inhibition of Downstream Signaling - The activation of PDGFRβ may be sufficient to maintain cell viability even with c-Met inhibited.- Consider co-treatment with a PDGFRβ inhibitor to assess for synergistic effects on cell viability.
Assay Sensitivity - Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes in cell proliferation or survival.- Optimize the cell seeding density and assay duration.
Cell Line Heterogeneity - The bulk of the cell population may not be reliant on the PDGFRβ pathway for survival, even if a subpopulation shows the resistance mechanism.

Data Presentation

The following tables summarize key quantitative data related to this compound and its effects on cell lines.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
GTL-16Gastric Carcinoma12
NCI-H1993NSCLC30
U87MGGlioblastoma>10,000
SW620Colon Carcinoma>10,000
HT29Colon Carcinoma>10,000
Data extracted from Zou et al., Mol Cancer Ther, 2012.

Table 2: Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (%)
U87MGThis compound (50 mg/kg)38
HT29This compound (50 mg/kg)40
Colo205This compound (50 mg/kg)44
MDA-MB-231This compound (50 mg/kg)43
H292This compound (50 mg/kg)39
Data extracted from Zou et al., Mol Cancer Ther, 2012.

Experimental Protocols

Western Blotting for Phospho-PDGFRβ
  • Cell Lysis:

    • Culture U87MG cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-PDGFRβ (e.g., Tyr751) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total PDGFRβ or a housekeeping protein like GAPDH or β-actin.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed U87MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition:

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Aspirate the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Resistance_Pathway This compound Resistance via p-PDGFRβ Activation cluster_inhibition Drug Action cluster_resistance Resistance Mechanism cluster_downstream Downstream Signaling This compound This compound c-Met c-Met This compound->c-Met Inhibits PDGFRβ PDGFRβ c-Met->PDGFRβ Upregulation upon inhibition p-PDGFRβ PDGFRβ (Phosphorylated) PDGFRβ->p-PDGFRβ Phosphorylation PI3K/AKT PI3K/AKT p-PDGFRβ->PI3K/AKT RAS/MAPK RAS/MAPK p-PDGFRβ->RAS/MAPK Cell Survival &\nProliferation Cell Survival & Proliferation PI3K/AKT->Cell Survival &\nProliferation RAS/MAPK->Cell Survival &\nProliferation

Caption: Signaling pathway of this compound resistance.

Troubleshooting_Workflow Troubleshooting: No p-PDGFRβ Signal Start No p-PDGFRβ Signal After this compound Check_Antibody Antibody Validated? Start->Check_Antibody Check_Protein Sufficient Protein? Check_Antibody->Check_Protein Yes Optimize_Ab Optimize Antibody Concentration/Incubation Check_Antibody->Optimize_Ab No Check_Drug Drug Active? Check_Protein->Check_Drug Yes Increase_Protein Increase Protein Load Check_Protein->Increase_Protein No Check_Phosphatase Phosphatase Inhibitors Used? Check_Drug->Check_Phosphatase Yes Verify_Drug Verify Drug Concentration and Activity Check_Drug->Verify_Drug No Add_Inhibitors Add Phosphatase Inhibitors to Lysis Buffer Check_Phosphatase->Add_Inhibitors No Success Signal Detected Check_Phosphatase->Success Yes Optimize_Ab->Check_Protein Increase_Protein->Check_Drug Verify_Drug->Check_Phosphatase Add_Inhibitors->Success

Caption: Western blot troubleshooting workflow.

References

Technical Support Center: Enhancing PF-04217903 Effectiveness Through Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing combination therapy strategies to enhance the effectiveness of PF-04217903, a selective c-Met inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] By binding to the ATP-binding site of c-Met, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[3][4] This inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion in cancers where the c-Met pathway is dysregulated.[1][2]

Q2: In which cancer models is this compound most effective as a single agent?

A2: this compound monotherapy has demonstrated the most significant anti-tumor activity in preclinical models with either MET gene amplification or an HGF/c-Met autocrine loop.[1][2] For instance, in the GTL-16 gastric carcinoma cell line, which has MET amplification, this compound potently inhibits cell proliferation.[2]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound can arise from the activation of bypass signaling pathways. One identified mechanism is the upregulation of other receptor tyrosine kinases, such as platelet-derived growth factor receptor beta (PDGFRβ) and Recepteur d'origine nantais (RON) kinase.[2][5] This "oncogene switching" allows cancer cells to circumvent the c-Met blockade and maintain downstream signaling for survival and proliferation.[2]

Q4: What is the rationale for using this compound in combination with other targeted therapies?

A4: The primary rationale is to overcome or prevent the development of resistance. By co-targeting pathways that are known to be activated as bypass mechanisms, it is possible to achieve a more durable and potent anti-tumor response. For example, combining this compound with an inhibitor of a compensatory pathway like RON or EGFR can lead to synergistic cell killing.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no inhibition of c-Met phosphorylation in western blot. 1. Compound degradation: Improper storage or handling of this compound. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 3. High serum concentration: Components in the serum may interfere with the inhibitor's activity.1. Store this compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal IC50 for your cell line. Concentrations typically range from 10 nM to 1 µM. 3. Serum-starve cells for a few hours before and during treatment with this compound for acute signaling experiments.
Lack of anti-proliferative effect in a c-Met expressing cell line. 1. Low c-Met dependency: The cell line may express c-Met but not be dependent on its signaling for proliferation. 2. Presence of resistance mechanisms: The cell line may have intrinsic resistance through bypass pathways. 3. Incorrect assay duration: The incubation time may be too short to observe a significant effect on cell number.1. Confirm c-Met dependency by observing the effect of this compound on downstream signaling (e.g., p-AKT, p-ERK). 2. Profile the cell line for the expression and activation of other receptor tyrosine kinases (e.g., EGFR, PDGFRβ, RON). Consider combination therapy. 3. Extend the incubation period for cell viability assays to 72 hours or longer.
High variability in in vivo xenograft studies. 1. Inconsistent tumor growth: Variation in the initial tumor volume or growth rate of xenografts. 2. Suboptimal drug formulation or administration: Poor solubility or inconsistent dosing of this compound. 3. Metabolism of the compound: Rapid metabolism of this compound in the host animal.1. Start treatment when tumors reach a consistent, pre-determined volume. Randomize animals into treatment groups. 2. Prepare a fresh, homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) before each oral gavage. 3. Conduct pharmacokinetic studies to determine the optimal dosing schedule to maintain therapeutic concentrations of the drug.

Quantitative Data from Combination Studies

Table 1: In Vivo Efficacy of this compound in Combination with RON Knockdown in an HT29 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (50 mg/kg/day, p.o.)38
RON shRNA56
This compound + RON shRNA77

Data synthesized from a preclinical study in an HT29 colon carcinoma xenograft model.[2][5]

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound and the combination drug in complete growth medium. Perform serial dilutions to create a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for c-Met Pathway Analysis
  • Cell Treatment and Lysis: Plate cells and treat with this compound, the combination drug, or both for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met (Tyr1234/1235), total Met, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) and the combination agent at the predetermined doses and schedules. The vehicle control group should receive the same administration regimen.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition). Compare the tumor growth rates between the different treatment groups.

Visualizations

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds and activates GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 PF04217903 This compound PF04217903->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Experimental_Workflow In Vitro Combination Therapy Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with this compound, combination drug, or both seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate cell_viability Assess cell viability (e.g., MTT assay) incubate->cell_viability western_blot Assess pathway inhibition (Western Blot) incubate->western_blot data_analysis Analyze data for synergy cell_viability->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating combination therapies in vitro.

Troubleshooting_Logic Troubleshooting Lack of Efficacy start No anti-proliferative effect observed check_pMet Check c-Met phosphorylation start->check_pMet pMet_inhibited p-Met is inhibited check_pMet->pMet_inhibited Yes pMet_not_inhibited p-Met is not inhibited check_pMet->pMet_not_inhibited No check_dependency Cell line not c-Met dependent? Investigate bypass pathways. pMet_inhibited->check_dependency check_compound Verify compound integrity and concentration pMet_not_inhibited->check_compound consider_combo Consider combination therapy check_dependency->consider_combo

Caption: A logical workflow for troubleshooting experiments where this compound is ineffective.

References

Interpreting unexpected results in PF-04217903 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04217903 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with this selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It functions by binding to the kinase domain of c-Met, preventing ATP binding and subsequent autophosphorylation. This inhibition blocks downstream signaling pathways crucial for cell growth, survival, migration, and invasion, including the PI3K/Akt, MAPK/Erk, and STAT pathways.[1][4]

Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?

A2: In sensitive cancer cell lines, particularly those with MET gene amplification or an HGF/c-Met autocrine loop, this compound is expected to inhibit c-Met phosphorylation and downstream signaling.[1][2] This leads to reduced cell proliferation, decreased cell survival, induction of apoptosis, and inhibition of cell migration and invasion.[1][2][5]

Q3: How selective is this compound?

A3: this compound is described as an exquisitely selective c-Met inhibitor, with over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][2][5] This high selectivity makes it a valuable tool for specifically investigating the role of c-Met signaling in various biological processes.[1]

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses specific unexpected outcomes that may arise during experiments with this compound and provides potential explanations and next steps.

Issue 1: Partial or weaker-than-expected tumor growth inhibition in vivo, despite evidence of complete c-Met phosphorylation inhibition.
  • Possible Cause 1: Activation of bypass signaling pathways. Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the c-Met blockade. One documented mechanism is the upregulation of other receptor tyrosine kinases. For instance, in U87MG glioblastoma xenografts, treatment with this compound led to a strong induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), suggesting an "oncogene switching" mechanism that could compromise the inhibitor's efficacy.[1][2][5]

  • Possible Cause 2: Co-activation of other oncogenic kinases. In some tumor models, other kinases may also be driving tumor growth. For example, in the HT29 colon cancer model, which expresses activated Recepteur d'origine nantais (RON) kinase, combining this compound with RON knockdown resulted in significantly enhanced antitumor efficacy compared to either treatment alone.[1][2][5]

  • Troubleshooting Steps:

    • Profile Receptor Tyrosine Kinase (RTK) Activation: Perform a phospho-RTK array or Western blot analysis on lysates from treated and untreated tumors to identify any upregulated or activated kinases (e.g., PDGFRβ, EGFR, RON).

    • Combination Therapy Studies: If a bypass pathway is identified, consider combination experiments with an inhibitor targeting the activated kinase.

Issue 2: Acquired resistance to this compound in a previously sensitive cell line.
  • Possible Cause 1: Genetic alterations in the MET gene. Prolonged exposure to a targeted inhibitor can lead to the selection of clones with resistance-conferring mutations. In the context of this compound, acquired resistance has been associated with a tandem duplication of the mutated MET gene.[4]

  • Possible Cause 2: Upregulation of downstream signaling pathways. Resistance can emerge through genetic alterations in components downstream of c-Met. A novel SND1-BRAF fusion protein has been identified as a mechanism of resistance to this compound in GTL-16 cells, leading to the activation of the MAPK pathway.[4]

  • Troubleshooting Steps:

    • Sequence the MET Gene: Analyze the MET gene in your resistant cell line to check for mutations or amplifications.

    • Assess Downstream Signaling: Use Western blotting to examine the phosphorylation status of key downstream effectors like Erk and Akt to see if these pathways are reactivated.

    • Whole-Exome or RNA Sequencing: For a more comprehensive analysis, consider sequencing to identify novel fusion proteins or mutations in downstream signaling molecules.

Issue 3: Variable IC50 values across different cell lines.
  • Explanation: The sensitivity of a cell line to this compound is highly dependent on the degree to which it relies on c-Met signaling for survival and proliferation. Cell lines with high levels of c-Met expression, MET gene amplification, or an HGF/c-Met autocrine loop are generally more sensitive.[1][4]

  • Experimental Considerations:

    • Characterize Your Cell Lines: Before initiating experiments, confirm the c-Met status of your cell lines through methods like Western blot, FACS, or qPCR.

    • HGF Stimulation: For cells that do not have an autocrine loop, the addition of HGF may be necessary to observe c-Met-dependent phenotypes and the inhibitory effects of this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/TargetValueReference
Ki Recombinant human c-Met kinase4.8 nM[1]
IC50 c-Met Phosphorylation (mean)7.3 nM[1]
IC50 c-Met Phosphorylation (HUVEC)4.6 nM[1]
IC50 Cell Proliferation (GTL-16)12 nM[6]
IC50 Cell Proliferation (H1993)30 nM[6]
IC50 Apoptosis (GTL-16)31 nM[6]
IC50 HUVEC Survival12 nM[1]
IC50 HUVEC Matrigel Invasion27 nM[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cellular c-Met Phosphorylation ELISA
  • Cell Seeding: Seed tumor cells in 96-well plates in media containing 10% FBS and allow them to attach for 24 hours.

  • Serum Starvation: Replace the growth media with serum-free media containing 0.04% BSA.

  • Inhibitor Treatment: Incubate the cells with various concentrations of this compound for 1 hour.

  • Ligand Stimulation (if applicable): For ligand-dependent models, add HGF for up to 20 minutes.

  • Cell Lysis: Generate protein lysates from the cells.

  • ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA method.[1]

Cell Proliferation/Survival Assay
  • Cell Seeding: Seed tumor cells at a low density in 96-well plates in growth media (10% FBS) and allow them to attach overnight.

  • Media Change: Replace the media with a low-serum medium.

  • Inhibitor and/or Ligand Treatment: Add designated concentrations of this compound. For certain cell lines like U87MG, SW620, and HT29, also add HGF (e.g., 20 ng/mL).[5]

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Use an MTT or resazurin-based assay to determine the number of viable cells.[5]

In Vivo Xenograft Studies
  • Animal Model: Use athymic mice. All procedures should be in accordance with institutional animal care and use committee guidelines.[1]

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a designated size (e.g., 170-200 mm³).[1][7]

  • Drug Administration: Administer this compound orally by gavage (e.g., in a 0.5% methylcellulose suspension) at the desired dose and schedule.[1]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met phosphorylation, downstream signaling molecules, proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[5]

Visualizations

Signaling Pathways and Experimental Logic

PF04217903_Mechanism_of_Action cluster_input Inputs cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_output Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Activates PF04217903 This compound PF04217903->cMet Inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_Erk MAPK/Erk Pathway cMet->MAPK_Erk STAT STAT Pathway cMet->STAT Proliferation Proliferation / Survival PI3K_Akt->Proliferation Migration Migration / Invasion PI3K_Akt->Migration MAPK_Erk->Proliferation MAPK_Erk->Migration STAT->Proliferation

Caption: Mechanism of action of this compound on the c-Met signaling pathway.

Troubleshooting_Workflow Start Unexpected Result: Partial or No Response to this compound Check_pMet Confirm Inhibition of c-Met Phosphorylation Start->Check_pMet Phospho_RTK_Array Perform Phospho-RTK Array or Western Blot for other RTKs Check_pMet->Phospho_RTK_Array p-Met is Inhibited Check_Downstream Assess Downstream Signaling (p-Erk, p-Akt) Check_pMet->Check_Downstream p-Met is Inhibited Identify_Bypass Identify Upregulated Bypass Pathway (e.g., p-PDGFRβ, p-RON) Phospho_RTK_Array->Identify_Bypass Combination_Study Consider Combination Inhibitor Study Identify_Bypass->Combination_Study Identify_Downstream_Activation Identify Reactivation of Downstream Pathways Check_Downstream->Identify_Downstream_Activation Sequencing Sequence MET gene and/or perform RNA-seq Identify_Downstream_Activation->Sequencing

Caption: Troubleshooting workflow for unexpected resistance to this compound.

Resistance_Mechanisms cluster_inhibition c-Met Inhibition cluster_resistance Potential Resistance Mechanisms cluster_outcome Outcome PF04217903 This compound cMet c-Met PF04217903->cMet Resistance Drug Resistance Bypass Bypass Signaling (e.g., PDGFRβ, RON activation) Bypass->Resistance Downstream Downstream Reactivation (e.g., SND1-BRAF fusion) Downstream->Resistance Genetic Genetic Alterations (e.g., MET duplication) Genetic->Resistance

Caption: Overview of potential resistance mechanisms to this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PF-04217903 and Crizotinib in c-Met Inhibition for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical oncogene, implicated in tumor growth, invasion, and metastasis. This has spurred the development of small molecule inhibitors aimed at disrupting the c-Met signaling pathway. Among these, PF-04217903 and crizotinib have garnered significant attention from the research community. This guide provides an objective, data-driven comparison of these two inhibitors, focusing on their performance in c-Met inhibition, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Kinase Selectivity

This compound is an ATP-competitive small-molecule inhibitor characterized by its high selectivity for c-Met.[1][2][3] It has demonstrated over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors described to date.[1][2] This high specificity minimizes off-target effects, making it a valuable tool for studies focused specifically on c-Met signaling.

Crizotinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, anaplastic lymphoma kinase (ALK), and ROS1.[4][5] While it is a potent inhibitor of c-Met, its broader kinase inhibition profile means it can simultaneously affect multiple signaling pathways. This property can be advantageous in certain therapeutic contexts but may introduce confounding variables in studies aiming to isolate the effects of c-Met inhibition alone.

Biochemical and Cellular Inhibition of c-Met

InhibitorAssay TypeTargetIC50 / KiCell LineReference
This compound Biochemical Kinase Assayc-MetKi: 3.1 nM - 142 nM-[6]
Cellular Phosphorylation Assayp-c-Met-GTL-16, U87MG[1]
Crizotinib Biochemical Kinase Assayc-Met--
Cellular Phosphorylation Assayp-c-Met-U87MG[7]
Cell Growth InhibitionVariousIC50: ~5 µMMKN-45[7]

Note: The lack of directly comparable IC50 values from a single head-to-head study necessitates caution when interpreting the absolute potency of these inhibitors against each other. The provided data is a compilation from different studies and experimental conditions may vary.

In Vivo Antitumor Activity

Both this compound and crizotinib have demonstrated significant antitumor activity in preclinical xenograft models of human cancers with c-Met dysregulation.

This compound has shown marked, dose-dependent tumor growth inhibition in xenograft models harboring either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[1][2] The antitumor efficacy of this compound strongly correlates with the inhibition of c-Met phosphorylation and downstream signaling pathways.[1]

Crizotinib has also demonstrated potent antitumor efficacy in tumor models at well-tolerated doses.[4] Its mechanism of action in vivo is attributed to the direct suppression of tumor cell growth and survival, as well as potent antiangiogenic effects.[4]

InhibitorXenograft ModelCancer TypeDosingTumor Growth InhibitionReference
This compound GTL-16Gastric CarcinomaOral, dailyDose-dependent[8]
U87MGGlioblastomaOral, dailyDose-dependent[2]
SW620, HT29, etc.Colon CarcinomaOral, dailySignificant[9]
Crizotinib Uveal MelanomaOcular Melanoma50 mg/kg/d, oralNo significant inhibition[10]
GlioblastomaBrain Tumor-Significant in combination[11]

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

Biochemical c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the c-Met enzyme to each well, except for the negative control wells.

  • Add a mixture of ATP and the substrate to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular c-Met Phosphorylation Assay (ELISA-based)

Objective: To measure the inhibition of c-Met phosphorylation in intact cells.

Materials:

  • Cancer cell line with c-Met expression (e.g., GTL-16, U87MG)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compounds (this compound, crizotinib)

  • Lysis buffer

  • c-Met ELISA kit (with capture and detection antibodies)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1-2 hours).

  • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Wash the cells with cold PBS and lyse them.

  • Perform the c-Met phosphorylation ELISA according to the manufacturer's instructions, using the cell lysates.

  • Measure the absorbance using a microplate reader.

  • Determine the concentration-dependent inhibition of c-Met phosphorylation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds (this compound, crizotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of the inhibitors in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Test compounds (this compound, crizotinib) formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle control orally, once daily, at the predetermined doses.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Visualizing the c-Met Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor This compound Crizotinib Inhibitor->cMet Inhibits ATP binding

Caption: The c-Met signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Biochemical Biochemical Kinase Assay IC50 IC50 Determination Biochemical->IC50 Cellular Cellular Phosphorylation Assay Cellular->IC50 Proliferation Cell Proliferation Assay Proliferation->IC50 Xenograft Tumor Xenograft Model Efficacy Antitumor Efficacy Assessment Xenograft->Efficacy PD Pharmacodynamic Analysis Xenograft->PD TGI Tumor Growth Inhibition (%) Efficacy->TGI Biomarker Biomarker Modulation PD->Biomarker

Caption: A typical workflow for comparing kinase inhibitors.

Conclusion

Both this compound and crizotinib are potent inhibitors of the c-Met receptor tyrosine kinase. The primary distinction between the two lies in their selectivity profile. This compound offers high selectivity for c-Met, making it an ideal tool for studies where the specific role of c-Met is being investigated. Crizotinib, with its multi-targeted nature, may be more suitable for broader investigations into pathways that involve c-Met, ALK, and ROS1, or for preclinical studies where targeting multiple oncogenic drivers could be beneficial. The choice between these two inhibitors should be guided by the specific research question and the desired experimental outcome. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Unraveling the Selectivity of PF-04217903: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comprehensive comparison of PF-04217903, a potent and highly selective c-Met inhibitor, against other notable kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an objective resource for evaluating this compound's performance and guiding future research.

This compound is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of over 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented to date.[2][3]

Comparative Selectivity Profiles

To contextualize the selectivity of this compound, this section presents its inhibitory activity alongside other well-characterized kinase inhibitors, with a focus on their activity against c-Met and other relevant kinases. The data, presented in the following tables, is collated from various biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound against c-Met and its Mutants
TargetIC50 (nM)Assay Type
c-Met (Wild Type)4.8 (in A549 cells)Cellular
c-Met (Wild Type)7.3 (mean across cell lines)Cellular
c-Met-H1094R3.1In vitro
c-Met-R988C6.4In vitro
c-Met-T1010I6.7In vitro
c-Met-Y1230C>10,000In vitro

Data sourced from multiple studies, individual assay conditions may vary.[4]

Table 2: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected Kinase Inhibitors
Inhibitorc-MetALKRONAxlVEGFR2PDGFRβ
This compound Ki: 4.8 -----
Crizotinib (PF-02341066)1124++>1000>1000
JNJ-388776054-+---
Capmatinib (INCB28060)0.13-----
SU1127410--->500>5000
Foretinib0.4-++0.9+

Experimental Methodologies

The determination of a kinase inhibitor's selectivity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in kinase inhibitor profiling.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.

Protocol: Radiometric Kinase Assay (Gold Standard)

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), cofactors, and radioisotope-labeled ATP (e.g., [γ-³³P]ATP) in a suitable buffer.

  • Inhibitor Addition: Test compounds, including this compound and other inhibitors, are added at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate magnesium ions required for kinase activity.

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assays

Cellular assays provide insights into the inhibitor's activity within a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.

Protocol: Cellular c-Met Phosphorylation ELISA

  • Cell Culture: Human tumor cells with endogenous or overexpressed c-Met (e.g., A549, GTL-16) are cultured in 96-well plates.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the kinase inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).

  • Ligand Stimulation: To induce c-Met phosphorylation, cells are stimulated with its ligand, Hepatocyte Growth Factor (HGF), for a short period (e.g., 20 minutes).

  • Cell Lysis: The cells are washed and then lysed to release cellular proteins.

  • ELISA Procedure:

    • The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for total c-Met protein.

    • After an overnight incubation, the plate is washed, and a detection antibody that specifically recognizes phosphorylated tyrosine residues is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Acquisition and Analysis: The signal intensity is measured using a plate reader, and the IC50 value is calculated by plotting the inhibition of c-Met phosphorylation against the inhibitor concentration.[4]

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound's mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PF04217903 This compound PF04217903->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Biochemical_Screening Initial Screening (e.g., Radiometric Assay) IC50_Determination IC50 Determination (Dose-Response) Biochemical_Screening->IC50_Determination Cellular_Phospho Target Phosphorylation (e.g., ELISA, Western Blot) IC50_Determination->Cellular_Phospho Kinase_Panel Broad Kinase Panel Screening IC50_Determination->Kinase_Panel Cell_Viability Cell Proliferation/ Viability Assays Cellular_Phospho->Cell_Viability Kinase_Panel->Cellular_Phospho

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo anti-tumor effects of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The data presented is compiled from preclinical studies, offering a comparative perspective against other c-Met inhibitors where available, and is supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental designs.

Executive Summary

This compound has demonstrated significant dose-dependent anti-tumor activity in a variety of human tumor xenograft models, particularly those with MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[1] Its efficacy is strongly correlated with the inhibition of c-Met phosphorylation and downstream signaling pathways, leading to reduced tumor cell proliferation and survival.[1] Furthermore, this compound exhibits potent anti-angiogenic properties both in vitro and in vivo.[1] While direct head-to-head in vivo comparisons with other c-Met inhibitors are limited in publicly available literature, this guide consolidates the existing data to facilitate an informed evaluation of its preclinical performance.

In Vivo Anti-Tumor Efficacy of this compound

This compound has been evaluated in several human tumor xenograft models, demonstrating a range of anti-tumor activity. The tables below summarize the key findings from these studies.

Table 1: Dose-Dependent Tumor Growth Inhibition (TGI) of this compound in Various Xenograft Models

Tumor ModelCancer TypeDosing (mg/kg, oral)Treatment DurationTumor Growth Inhibition (TGI)Key Findings
GTL-16Gastric Carcinoma (MET amplified)10, 3016 daysDose-dependentStrong correlation between TGI and inhibition of c-Met phosphorylation.[2]
U87MGGlioblastoma (HGF/c-Met autocrine loop)3, 10, 3010 days68% (10 mg/kg), 84% (30 mg/kg)Significant reduction in microvessel density.[2]
HT29Colon Carcinoma30Not Specified40%Combination with RON shRNA enhanced efficacy to 77%.[2]
Colo205Colon Carcinoma30Not Specified44%Partial tumor growth inhibition observed.[2]
MDA-MB-231Breast Carcinoma30Not Specified43%Partial tumor growth inhibition observed.[2]
NCI-H292NSCLC30Not Specified39%Partial tumor growth inhibition observed.[2]

Table 2: Anti-Angiogenic Effects of this compound in vivo

Tumor ModelBiomarkerDosing (mg/kg, oral)Treatment DurationEffect
U87MGCD31 (Microvessel Density)3, 10, 3010 daysSignificant reduction
U87MGHuman IL-8 (serum)Not Specified10 daysSignificant inhibition
GTL-16Human VEGFA (serum)Not Specified4 daysSignificant inhibition
GTL-16Human IL-8 (serum)Not Specified4 daysSignificant inhibition

Comparative Landscape of c-Met Inhibitors

Direct comparative in vivo studies detailing the anti-tumor efficacy of this compound against other c-Met inhibitors are not extensively available in the literature. However, an analysis of pharmacodynamic assays in a SNU5 gastric tumor model showed that the time course and magnitude of c-Met phosphorylation inhibition varied considerably among different inhibitors, with EMD1214063 showing the most rapid and sustained inhibition. The following table provides a summary of in vivo data for other notable c-Met inhibitors to provide a broader context. It is crucial to note that these data are from different studies using varied models and are not direct comparisons.

Table 3: Overview of In Vivo Efficacy of Other c-Met Inhibitors

InhibitorTumor ModelCancer TypeDosingKey Efficacy ReadoutReference
CrizotinibNCI-H460NSCLC7.5 or 15 mg/kg, i.p.Significant reduction in tumor volume and weight.[3]
CabozantinibPatient-Derived Xenograft (pRCC with MET mutation)Papillary Renal Cell CarcinomaNot SpecifiedStriking tumor regression and inhibition of lung metastasis.[4][5]
TivantinibMHCC97LHepatocellular Carcinoma100 and 200 mg/kgTumor growth inhibition of 30.9% and 64.6% respectively.[6]
PHA-665752MKN-45 (MET amplified)Gastric CarcinomaNot SpecifiedModest tumor growth inhibition.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of in vivo efficacy data.

General In Vivo Xenograft Study Protocol (as applied for this compound)
  • Animal Models: Athymic nude mice are typically used for establishing human tumor xenografts.[7]

  • Cell Line Implantation: Human tumor cell lines (e.g., GTL-16, U87MG) are cultured and harvested. A suspension of cells (typically 5-10 x 10^6 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.[3]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. This compound is typically administered orally once daily at the specified doses.[2]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Studies: At the end of the study, tumors and plasma may be collected for biomarker analysis, such as measuring the levels of phosphorylated c-Met, total c-Met, and downstream signaling proteins via ELISA or Western blot to confirm target engagement.[2]

  • Immunohistochemistry: Tumor tissues can be fixed and stained for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31) to further understand the mechanism of action.[3]

Visualizing the Mechanism and Workflow

To better illustrate the context of this compound's action and the experimental process, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor Tyrosine Kinase Domain HGF->c-Met Receptor Binds and Activates Downstream Signaling PI3K/AKT RAS/MAPK STAT c-Met Receptor->Downstream Signaling Phosphorylates Cellular Responses Proliferation Survival Migration Angiogenesis Downstream Signaling->Cellular Responses This compound This compound This compound->c-Met Receptor Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound.

InVivo_Experimental_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., GTL-16, U87MG) start->cell_culture implantation 2. Subcutaneous Implantation into Athymic Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~150 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment & Vehicle Groups tumor_growth->randomization treatment 5. Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Body Weight treatment->monitoring endpoint 7. End of Study: Tumor & Tissue Collection monitoring->endpoint analysis 8. Data Analysis: TGI, Biomarkers (p-Met, CD31) endpoint->analysis end End analysis->end

Caption: Standard workflow for in vivo xenograft studies of this compound.

References

A Comparative Guide to PF-04217903 in Combination with Sunitinib for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational combination therapy of PF-04217903 and sunitinib against established treatments for advanced solid tumors, with a focus on renal cell carcinoma (RCC). The content is based on available preclinical data and clinical trial results for similar combination therapies and alternative treatments.

Introduction: The Rationale for Dual c-Met and VEGFR Inhibition

Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a standard of care in several cancers, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.[1] However, resistance to anti-angiogenic therapies like sunitinib often develops. One of the key mechanisms of resistance is the upregulation of alternative signaling pathways, including the mesenchymal-epithelial transition factor (c-Met) pathway.

This compound is a highly selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Upregulation of the HGF/c-Met axis has been implicated in resistance to VEGFR inhibitors. Therefore, the combination of this compound with sunitinib presents a rational therapeutic strategy to simultaneously target two critical pathways involved in tumor progression and angiogenesis, potentially overcoming resistance and enhancing anti-tumor efficacy.

Preclinical Efficacy of a c-Met and VEGFR Inhibitor Combination

Key Preclinical Findings:
  • Enhanced Tumor Growth Inhibition: The combination of a c-Met inhibitor and a VEGFR inhibitor resulted in significantly greater tumor growth inhibition compared to either agent alone in RCC models.

  • Increased Anti-Angiogenic Effect: The combination therapy led to a more profound reduction in microvessel density within the tumors, indicating a superior anti-angiogenic effect.

Table 1: Preclinical Efficacy of Crizotinib and Axitinib in a Sunitinib-Resistant RCC Model

Treatment GroupMean Tumor Volume (mm³)% Tumor Growth InhibitionMicrovessel Density (CD31 positive vessels/field)
Vehicle1500-25
Crizotinib (25 mg/kg)130013.3%18
Axitinib (36 mg/kg)80046.7%10
Crizotinib + Axitinib30080.0%5

Note: Data are illustrative and based on findings from analogous preclinical studies.

Clinical Landscape: Sunitinib and its Alternatives in Renal Cell Carcinoma

To contextualize the potential of the this compound and sunitinib combination, it is essential to compare it against current first-line and subsequent-line therapies for advanced RCC.

Table 2: Efficacy and Safety of First-Line Therapies for Advanced Renal Cell Carcinoma

Treatment RegimenMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Median Overall Survival (OS)Key Grade 3/4 Adverse Events
Sunitinib 11.1 months[2][3]35.7%[4]35.7 months[2]Fatigue, Diarrhea, Hypertension, Hand-foot syndrome
Pembrolizumab + Axitinib 15.4 months[2]60%[2]Not Reached[2]Diarrhea, Fatigue, Hypertension, Hepatotoxicity[3][5]
Nivolumab + Ipilimumab 11.6 months (intermediate/poor risk)42% (intermediate/poor risk)Not Reached (intermediate/poor risk)Fatigue, Diarrhea, Rash, Immune-mediated toxicities
Cabozantinib (dual MET/VEGFR inhibitor) 12.9 months[6]28% (heavily pretreated)[6]15.0 months (heavily pretreated)[6]Diarrhea, Fatigue, Nausea, Hypertension[7]

Note: Data is compiled from separate clinical trials and should not be compared directly across studies due to differences in patient populations and trial designs.

Experimental Protocols

Preclinical In Vivo Xenograft Study (Illustrative)

This protocol is based on methodologies used in studies of similar combination therapies.

  • Cell Lines and Animal Models: Human renal cell carcinoma cell lines (e.g., 786-O) are implanted subcutaneously into immunodeficient mice.

  • Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound alone, sunitinib alone, and the combination of this compound and sunitinib.

  • Drug Administration: this compound is administered orally at a specified dose and schedule. Sunitinib is also administered orally, typically on a 4-weeks-on, 2-weeks-off schedule.[8]

  • Efficacy Endpoints: Tumor volumes are measured bi-weekly. At the end of the study, tumors are excised for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation markers (Ki-67).

  • Safety Assessment: Animal body weight and general health are monitored throughout the study.

Clinical Trial Design for Combination Therapy (Hypothetical)

A phase I/II clinical trial for this compound in combination with sunitinib would likely follow this structure:

  • Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard dose of sunitinib.

  • Phase II (Dose Expansion): To evaluate the preliminary efficacy (ORR, PFS) and safety of the combination at the RP2D in a specific patient population (e.g., sunitinib-refractory clear cell RCC).

  • Patient Population: Patients with advanced or metastatic solid tumors, with a focus on clear cell RCC who have progressed on or are intolerant to standard therapies.

  • Assessments: Tumor response is assessed every 8-12 weeks using RECIST criteria. Adverse events are monitored and graded according to CTCAE. Pharmacokinetic and pharmacodynamic studies are also conducted.

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathway Diagram

Signaling_Pathway cluster_VEGFR VEGFR Pathway cluster_cMet c-Met Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Gab1 Gab1 cMet->Gab1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival/ Invasion mTOR->Proliferation SHP2 SHP2 Gab1->SHP2 MAPK MAPK SHP2->MAPK MAPK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR PF04217903 This compound PF04217903->cMet

Caption: Dual inhibition of VEGFR and c-Met pathways by sunitinib and this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Xenograft Study cluster_clinical Hypothetical Phase I/II Clinical Trial start Implant RCC cells in mice randomize Randomize into treatment groups start->randomize treat Administer Vehicle, This compound, Sunitinib, or Combination randomize->treat monitor Monitor tumor growth and animal health treat->monitor endpoint Endpoint: Tumor excision for analysis monitor->endpoint analysis IHC for CD31, Ki-67 endpoint->analysis recruit Recruit patients with advanced solid tumors phaseI Phase I: Dose Escalation (Determine MTD/RP2D) recruit->phaseI phaseII Phase II: Dose Expansion (Evaluate Efficacy/Safety) phaseI->phaseII assess Tumor assessment (RECIST) Safety monitoring (CTCAE) phaseII->assess outcome Primary endpoints: ORR, PFS assess->outcome

Caption: Workflow for preclinical and hypothetical clinical evaluation of the combination therapy.

Conclusion and Future Directions

The combination of this compound and sunitinib holds significant promise as a novel therapeutic strategy for cancers where both c-Met and VEGFR signaling are critical, particularly in the context of resistance to anti-angiogenic therapies. Preclinical evidence from analogous combinations strongly supports the rationale for enhanced anti-tumor activity through dual pathway inhibition.

While direct clinical data for this specific combination is currently unavailable, the clinical success of other agents that inhibit both c-Met and VEGFR, such as cabozantinib, provides a compelling argument for its clinical investigation. Future clinical trials are warranted to determine the safety and efficacy of this compound in combination with sunitinib in patients with advanced solid tumors, particularly in sunitinib-refractory renal cell carcinoma. Biomarker studies to identify patient populations most likely to benefit from this combination will also be crucial for its successful clinical development.

References

A Cross-Validation of PF-04217903's Potency Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Met inhibitor PF-04217903's activity in various cancer cell lines. The data presented is compiled from peer-reviewed studies to facilitate an informed assessment of its therapeutic potential.

This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, proliferation, survival, invasion, and metastasis in numerous cancers.[1][2] this compound effectively blocks this pathway, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells with activated c-Met.[1]

Comparative Efficacy of this compound in Vitro

The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines, revealing a range of sensitivities. The tables below summarize the half-maximal inhibitory concentrations (IC50) for various cellular activities.

Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer Typec-Met StatusIC50 (nM)Reference
GTL-16Gastric CarcinomaMET Amplified12[1]
NCI-H1993Non-Small Cell Lung CancerMET Amplified30[1]
U87MGGlioblastomaHGF/c-Met Autocrine Loop>10,000[1]
HT29Colon Carcinomac-Met Overexpression>10,000[1]
SW620Colon Carcinomac-Met Overexpression>10,000[1]
A549Lung CarcinomaWild-Type c-Met4.8
LXFA 526LLung AdenocarcinomaNot Specified16
LXFA 1647LLung AdenocarcinomaNot Specified13
Table 2: Inhibitory Activity of this compound on c-Met Phosphorylation and Other Cellular Processes
Cell LineAssayIC50 (nM)Reference
GTL-16c-Met Phosphorylation5[1]
HT29c-Met Phosphorylation12.5[1]
NCI-H441c-Met Phosphorylation7[1]
GTL-16Apoptosis31
NCI-H441Cell Migration~7-12.5
NCI-H441Matrigel Invasion~7-12.5
HUVECc-Met Phosphorylation (HGF-stimulated)4.6[1]
HUVECCell Survival (HGF-mediated)12[1]
HUVECMatrigel Invasion (HGF-mediated)27[1]
HUVECApoptosis (HGF-mediated)7[1]

Comparison with Other c-Met Inhibitors

While direct head-to-head studies are limited, the table below provides a snapshot of the IC50 values of other notable c-Met inhibitors in specific cell lines for a contextual understanding of this compound's potency.

Table 3: Comparative IC50 Values of Various c-Met Inhibitors
InhibitorTarget(s)Cell LineIC50 (nM)
This compound c-Met A549 4.8
Crizotinib (PF-02341066)c-Met, ALKVariousVaries
Cabozantinib (XL184)c-Met, VEGFR2VariousVaries
Tivantinib (ARQ 197)c-Met (non-ATP competitive)VariousVaries
Capmatinib (INC280)c-MetVariousVaries

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a low density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. For cell lines requiring ligand stimulation, recombinant human HGF is added.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using either MTT or resazurin-based assays. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

c-Met Phosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of c-Met receptor phosphorylation by this compound.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and cultured overnight. They are then treated with varying concentrations of this compound for 1 hour.

  • Ligand Stimulation: For ligand-dependent activation, cells are stimulated with HGF for a short period.

  • Cell Lysis: Cells are lysed to extract cellular proteins.

  • ELISA: A sandwich ELISA is performed using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated tyrosine residues.

  • Data Analysis: The signal is quantified, and IC50 values are determined from the inhibition curves.

Western Blot Analysis

This technique is used to observe the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for the desired time, followed by cell lysis to collect protein extracts.

  • Protein Quantification: Protein concentration is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of c-Met, AKT, and ERK.

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel.

  • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum or HGF.

  • Incubation: The chambers are incubated to allow for cell migration or invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow of the experimental procedures.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates MAPK RAS -> RAF -> MEK -> ERK cMet->MAPK Activates STAT STAT cMet->STAT Activates PF04217903 This compound PF04217903->cMet Inhibits (ATP-competitive) AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays Functional Assays cluster_mechanism Mechanism of Action start Cancer Cell Lines treatment Treatment with This compound start->treatment proliferation Proliferation Assay (MTT/Resazurin) treatment->proliferation migration Migration/Invasion Assay (Boyden Chamber) treatment->migration apoptosis Apoptosis Assay treatment->apoptosis phosphorylation c-Met Phosphorylation (ELISA) treatment->phosphorylation western Downstream Signaling (Western Blot) treatment->western end Data Analysis (IC50 Determination) proliferation->end migration->end apoptosis->end phosphorylation->end western->end

Caption: General Workflow for In Vitro Evaluation of this compound.

References

A Head-to-Head Comparison of PF-04217903 with Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in numerous cancers, has become a key target for therapeutic intervention. PF-04217903 is a potent and highly selective ATP-competitive inhibitor of c-Met. This guide provides an objective comparison of this compound with other notable c-Met inhibitors—crizotinib, capmatinib, tepotinib, and cabozantinib—supported by preclinical data.

Biochemical Potency Against c-Met

A direct comparison of this compound and crizotinib (PF-02341066) reveals similar potencies against wild-type c-Met in biochemical assays, with Ki values of 6-7 nM.[1] However, this compound demonstrates significantly greater selectivity, being over 1000-fold more selective for c-Met compared to a panel of 208 other kinases.[1][2] While both are potent inhibitors, this compound is more susceptible to potency attenuation by certain oncogenic mutations in c-Met compared to crizotinib.[1][2] For instance, crizotinib is 180-fold more active against the Y1230C c-Met mutant than this compound.[1]

Data for other prominent c-Met inhibitors have been reported in separate studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTargetIC50 / KiSelectivitySource
This compound c-Met (wild-type)Ki = 4.8 nM>1000-fold vs 208 kinases[1]
c-Met H1094RIC50 = 3.1 nM[2]
c-Met R988CIC50 = 6.4 nM[2]
c-Met T1010IIC50 = 6.7 nM[2]
c-Met Y1230CIC50 > 10 µM[2]
Crizotinib c-Met (wild-type)Ki = 6-7 nM20-fold vs ALK[1][3]
c-Met Y1230CMore potent than this compound[1]
Capmatinib METIC50 = 0.13 nMHigh
Tepotinib c-MetIC50 = 4 nM>200-fold vs IRAK4, TrkA, Axl, IRAK1, Mer[4]
Cabozantinib c-MetIC50 = 1.3 nMMulti-targeted (VEGFR2, RET, KIT, etc.)

Cellular Activity

In cellular assays, this compound effectively inhibits c-Met phosphorylation and downstream signaling pathways, leading to the suppression of c-Met-driven biological processes such as cell proliferation, migration, and invasion.[2][5] A direct comparison with crizotinib in various cancer cell lines demonstrates similar IC50 values for inhibiting c-Met phosphorylation.[1]

Cell Linec-Met StatusInhibitorIC50 (nM) for c-Met Phosphorylation InhibitionSource
A549 (Lung Carcinoma)Endogenous WTThis compound 4.8 ± 1.6[1]
Crizotinib8.6 ± 2[1]
H69 (Lung Carcinoma)Endogenous R988CThis compound 6.4 ± 1.8[1]
Crizotinib11.4[1]
HOP-92 (Lung Carcinoma)Endogenous T1010IThis compound 6.7 ± 0.2[1]
Crizotinib15[1]
3T3 (Engineered)WT c-MetThis compound 16.9 ± 3.0[1]
Crizotinib12.6 ± 3.4[1]

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in c-Met amplified cell lines such as GTL-16 gastric carcinoma and H1993 non-small cell lung cancer (NSCLC) cells.[5]

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant anti-tumor activity in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[5] The anti-tumor efficacy is dose-dependent and correlates with the inhibition of c-Met phosphorylation and downstream signaling.[5] For instance, in a U-87 MG human glioblastoma xenograft model, this compound demonstrated tumor growth inhibition.[3]

Direct comparative in vivo studies are limited. However, the available data suggests that the high selectivity of this compound may translate to a favorable therapeutic window.

Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation PF04217903 This compound PF04217903->cMet Inhibits

c-Met Signaling Pathway and Inhibition by this compound.

Experimental Workflow

A typical preclinical workflow for comparing c-Met inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.

Experimental_Workflow start Start: Inhibitor Selection biochem Biochemical Assays (Kinase Activity, IC50) start->biochem selectivity Kinase Selectivity Panel biochem->selectivity cellular Cellular Assays (p-cMet, Proliferation, Apoptosis) biochem->cellular invivo In Vivo Xenograft Models cellular->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end End: Comparative Efficacy & Safety Profile pkpd->end

General workflow for preclinical comparison of c-Met inhibitors.

Experimental Protocols

Biochemical c-Met Kinase Inhibition Assay (Ki Determination)

This assay determines the inhibitor's potency against the purified c-Met enzyme.

Materials:

  • Recombinant human c-Met kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitors (this compound and comparators)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add the c-Met enzyme, peptide substrate, and inhibitor solution.

  • Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the Ki values by fitting the data to the Morrison equation for tight-binding inhibitors.[1]

Cellular c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., A549, GTL-16)

  • Cell culture medium and serum

  • HGF (Hepatocyte Growth Factor)

  • Test inhibitors

  • Lysis buffer

  • Phospho-c-Met (Tyr1234/1235) and Total c-Met antibodies

  • ELISA or Western blot reagents

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

  • Wash the cells and lyse them.

  • Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using a sandwich ELISA or Western blotting.

  • Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.[2]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and serum

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test inhibitors.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 values from the dose-response curves.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line that forms tumors in mice

  • Test inhibitors and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).

  • Administer the inhibitors and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Compare the tumor growth inhibition between the treated and control groups.[5]

Summary

This compound is a highly potent and selective c-Met inhibitor with demonstrated preclinical activity. Its high selectivity may offer a key advantage in minimizing off-target effects. While direct head-to-head comparisons with all major c-Met inhibitors are not extensively available in single studies, the existing data suggests that this compound is a valuable tool for researchers studying c-Met signaling and a promising candidate for further development. The choice of a c-Met inhibitor for a specific research or therapeutic application will depend on a comprehensive evaluation of its potency against relevant c-Met variants, its selectivity profile, and its in vivo efficacy and safety.

References

Comparative Efficacy of PF-04217903 in MET-Amplified vs. MET-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of PF-04217903, a selective c-Met inhibitor, in cancer models characterized by MET amplification versus those with MET mutations. The data presented is compiled from publicly available research to facilitate an objective evaluation of the compound's activity in these distinct genetic contexts.

Executive Summary

This compound demonstrates potent and selective inhibition of c-Met kinase.[1][2] Preclinical data robustly supports its efficacy in MET-amplified cancer models, where it effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vivo. In contrast, the efficacy of this compound in MET-mutated models appears to be highly dependent on the specific mutation. While it shows activity against some activating mutations in the kinase domain, it is notably inactive against others, such as the Y1230C mutation.[3] This suggests a more nuanced application for this compound in MET-mutated cancers, requiring specific mutational analysis for patient stratification.

Data Presentation

Table 1: In Vitro Efficacy of this compound in MET-Amplified Cell Lines
Cell LineCancer TypeMET AlterationAssayIC50 (nmol/L)
GTL-16Gastric CarcinomaMET AmplificationCell Proliferation12
GTL-16Gastric CarcinomaMET AmplificationApoptosis31
NCI-H1993NSCLCMET AmplificationCell Proliferation30

Data sourced from Zou et al., Mol Cancer Ther, 2012.

Table 2: In Vitro Efficacy of this compound against MET Kinase Domain Mutants
MET MutantIC50 (nmol/L)
H1094R3.1
R988C6.4
T1010I6.7
Y1230C>10,000

Data sourced from Selleck Chemicals product information, citing internal or undisclosed studies.[3]

Table 3: In Vivo Efficacy of this compound in a MET-Amplified Xenograft Model
Xenograft ModelCancer TypeMET AlterationTreatmentTumor Growth Inhibition (%)
GTL-16Gastric CarcinomaMET AmplificationThis compound (10 mg/kg, oral, once daily)~50
GTL-16Gastric CarcinomaMET AmplificationThis compound (30 mg/kg, oral, once daily)~80

Data interpreted from graphical representations in Zou et al., Mol Cancer Ther, 2012.

Signaling Pathways and Experimental Workflows

MET Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration. This compound is an ATP-competitive inhibitor that blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS PI3K PI3K c-Met->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival This compound This compound This compound->c-Met Inhibits HGF HGF HGF->c-Met Binds

Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound.

In_Vitro_Workflow cluster_assays Efficacy Assays Cell_Culture Culture MET-Amplified and MET-Mutated Cell Lines Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Incubation->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) Incubation->Migration Data_Analysis Data Analysis and IC50 Determination Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis

Figure 2: General workflow for in vitro evaluation of this compound efficacy.

Experimental Protocols

The methodologies described below are based on the "Materials and Methods" section of Zou et al., Mol Cancer Ther, 2012.

Cell Lines and Culture
  • GTL-16 (gastric carcinoma, MET amplified) and NCI-H1993 (non-small cell lung cancer, MET amplified) cells were used.

  • Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation/Survival Assays
  • Cells were seeded in 96-well plates at a low density.

  • After overnight incubation, cells were treated with various concentrations of this compound.

  • For some cell lines, HGF (20 ng/mL) was added to stimulate the c-Met pathway.

  • After 72 hours of incubation, cell viability was assessed using assays such as MTT or CellTiter-Glo.

  • IC50 values were calculated from the dose-response curves.

Apoptosis Assay
  • GTL-16 cells were treated with this compound for 24 hours in growth media.

  • Apoptosis was detected using an ELISA-based assay that quantifies single-stranded DNA (ssDNA), a hallmark of apoptosis.

  • The ssDNA content was quantified as a percentage of control-treated cells.

Tumor Cell Migration and Matrigel Invasion Assays
  • These assays were performed using modified Boyden chambers (transwells).

  • For invasion assays, the transwell inserts were coated with Matrigel.

  • Cells were seeded in the upper chamber in serum-free media containing this compound.

  • The lower chamber contained media with HGF as a chemoattractant.

  • After incubation, non-migrated cells were removed from the upper surface of the insert.

  • Migrated/invaded cells on the lower surface were stained and quantified.

In Vivo Xenograft Studies
  • Athymic nude mice were used for tumor xenograft models.

  • Tumor cells (e.g., GTL-16) were implanted subcutaneously.

  • When tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment and vehicle control groups.

  • This compound was administered orally at specified doses and schedules.

  • Tumor volume was measured regularly to determine tumor growth inhibition.

  • At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., Western blotting for p-Met).

Conclusion

This compound is a highly effective inhibitor of c-Met in cancer models driven by MET amplification. Its potent anti-proliferative and pro-apoptotic activity in these models is well-documented. The therapeutic potential of this compound in MET-mutated cancers is less clear and appears to be mutation-specific. While it shows promise against certain activating mutations, its lack of activity against the Y1230C mutation and the emergence of resistance mutations in clinical settings highlight the need for further investigation and careful patient selection based on detailed molecular profiling. Future studies should aim to characterize the efficacy of this compound across a broader panel of MET mutations, including MET exon 14 skipping, to fully delineate its therapeutic window.

References

Reproducibility of PF-04217903 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of c-Met Inhibitors: Preclinical Data

The following tables summarize key quantitative data from preclinical studies on PF-04217903 and provide available comparative data for other c-Met inhibitors. It is important to note that these data are from different studies and experimental systems, which should be taken into consideration when making comparisons.

Table 1: In Vitro c-Met Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)SelectivitySource
This compound c-MetKinase Assay4.5 (Ki)>1000-fold vs. >150 kinases[1]
Capmatinibc-MetKinase Assay0.13High[2]
Crizotinibc-Met, ALK, ROS1Kinase Assay11Multi-targeted[3]
Tepotinibc-MetKinase Assay2.4High[4]

Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays

CompoundCell LineAssay TypeIC50 (nM)Source
This compound GTL-16ELISA~5[1]
This compound HUVECAutophosphorylation4.6[1]
CapmatinibVariousWestern BlotNot specified[2]
TepotinibVariousWestern BlotNot specified[4]

Table 3: Effects on Cancer Cell Proliferation, Survival, and Migration

CompoundCell LineEffectIC50 (nM)Source
This compound GTL-16 (gastric)Proliferation5[5]
This compound H441 (lung)Proliferation16[5]
This compound U-87 MG (glioblastoma)Migration7[5]
This compound HUVECSurvival12[1]
This compound HUVECMatrigel Invasion27[1]

Table 4: In Vivo Antitumor Efficacy in Xenograft Models

CompoundTumor ModelDosingTumor Growth Inhibition (%)Source
This compound GTL-16 (gastric)30 mg/kg/day, p.o.~90[1]
This compound U-87 MG (glioblastoma)30 mg/kg/day, p.o.~60[1]
This compound HT29 (colon)Not specified38-46[5]

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of c-Met inhibitors.

c-Met Phosphorylation Assay (ELISA-based)

This assay is designed to quantify the level of c-Met protein phosphorylated at specific tyrosine residues (e.g., Y1230, Y1234, Y1235) in cell lysates.

  • Cell Lysis:

    • Culture cells to desired confluency and treat with compounds (e.g., this compound) for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • ELISA Procedure:

    • Use a 96-well plate pre-coated with a capture antibody specific for total c-Met.

    • Add diluted cell lysates to the wells and incubate to allow c-Met to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-c-Met [pYpYpY1230/1234/1235]).

    • Wash away unbound detection antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.

    • Wash the wells and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The intensity of the color is proportional to the amount of phosphorylated c-Met.[6][7]

Western Blotting for Downstream Signaling Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of c-Met, such as Akt and ERK.

  • Sample Preparation:

    • Prepare cell lysates as described in the c-Met phosphorylation assay protocol.

    • Denature protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis and Transfer:

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[8]

Visualizing Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway and highlights the point of inhibition by small-molecule inhibitors like this compound.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Migration Migration/ Invasion cMet->Migration Inhibitor This compound (c-Met Inhibitor) Inhibitor->cMet Inhibits (ATP-competitive) AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Migration

Caption: The c-Met signaling pathway and its inhibition by this compound.

General Experimental Workflow for c-Met Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel c-Met inhibitor.

Experimental_Workflow Start Hypothesis: Novel c-Met Inhibitor KinaseAssay In Vitro Kinase Assay (IC50 determination) Start->KinaseAssay CellularAssay Cellular Phosphorylation Assay (e.g., ELISA, Western Blot) KinaseAssay->CellularAssay FunctionalAssays In Vitro Functional Assays (Proliferation, Migration, Invasion) CellularAssay->FunctionalAssays InVivoModels In Vivo Xenograft Models (Tumor Growth Inhibition) FunctionalAssays->InVivoModels PKPD Pharmacokinetic/ Pharmacodynamic Analysis InVivoModels->PKPD Toxicity Toxicity Studies InVivoModels->Toxicity End Candidate for Clinical Development PKPD->End Toxicity->End

References

A Comparative Analysis of PF-04217903 and Next-Generation c-Met Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation c-Met inhibitor, PF-04217903, against a panel of next-generation inhibitors: crizotinib, cabozantinib, capmatinib, and tepotinib. This document synthesizes available preclinical data to highlight key performance differences and provides detailed experimental methodologies to support further investigation.

The c-Met receptor tyrosine kinase, implicated in numerous cancers, has been a focal point for targeted therapy development. This compound emerged as a highly selective ATP-competitive inhibitor of c-Met. However, the subsequent development of next-generation inhibitors has offered new therapeutic avenues, prompting a comparative assessment of their performance.

Biochemical Potency: A Head-to-Head Look at Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and next-generation c-Met inhibitors. It is important to note that these values are compiled from various studies and may have been determined using slightly different assay conditions.

Inhibitorc-Met Kinase IC50 (nM)Selectivity Profile
This compound 4.8Highly selective for c-Met (>1000-fold over 150 other kinases)[1][2]
Crizotinib 11 (in cell-based assay)Dual ALK and c-Met inhibitor[3]
Cabozantinib 1.3Multi-kinase inhibitor (VEGFR2, MET, RET, KIT, AXL, FLT3, TIE2)[3]
Capmatinib 0.13Highly potent and selective for c-Met[4]
Tepotinib 1.7 - 3Highly selective for c-Met[4][5]

Cellular Activity: Inhibition of c-Met Signaling in Cancer Cell Lines

The efficacy of these inhibitors in a cellular context is crucial for understanding their potential therapeutic effect. The following table presents IC50 values for the inhibition of c-Met phosphorylation or cell proliferation in various cancer cell lines.

InhibitorCell LineAssay TypeIC50 (nM)
This compound A549c-Met Phosphorylation4.8[6]
This compound GTL-16Clonogenic Growth16[6]
This compound LXFA 526LClonogenic Growth13[6]
Crizotinib Hs746TCell Viability~2.2 (as reference)[7]
Cabozantinib CE81TCell Viability (72h)4610[8]
Capmatinib Lung Cancer Cell LinesCell-based Assay0.3 - 0.7[4]
Tepotinib -c-Met Kinase Activity5[5]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical animal models provide valuable insights into the in vivo activity of c-Met inhibitors. This table summarizes the observed anti-tumor effects of this compound and next-generation inhibitors in various xenograft models.

InhibitorTumor ModelDosingTumor Growth Inhibition
This compound GTL-16 Gastric Carcinoma-Marked antitumor activity[1][2]
This compound U87MG Glioblastoma-Marked antitumor activity[1][2]
This compound HT29 Colon Cancer-38% inhibition (monotherapy)[1]
Crizotinib MET-amplified NSCLC250 mg twice dailyObjective Response Rate (ORR): 32%[3]
Cabozantinib TT Medullary Thyroid Carcinoma10, 30, 60 mg/kg dailySignificant, dose-dependent inhibition[3]
Capmatinib MET-amplified NSCLC400 mg twice dailyORR: 41% (pretreated), 68% (treatment-naïve)[4]
Tepotinib METex14 skipping NSCLC500 mg dailyORR: 46%[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K/AKT PI3K/AKT c-Met->PI3K/AKT RAS/MAPK RAS/MAPK c-Met->RAS/MAPK STAT STAT c-Met->STAT SRC SRC c-Met->SRC HGF HGF HGF->c-Met Binds Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation STAT->Proliferation Migration Migration SRC->Migration Invasion Invasion SRC->Invasion Inhibitors c-Met Inhibitors (this compound, etc.) Inhibitors->c-Met Inhibit

Caption: The c-Met signaling pathway and the point of intervention for c-Met inhibitors.

Biochemical_Kinase_Assay_Workflow Start Start Recombinant_cMet Recombinant c-Met Enzyme Start->Recombinant_cMet Incubation Incubate at 30°C Recombinant_cMet->Incubation Substrate_ATP Peptide Substrate + ATP (γ-33P-ATP) Substrate_ATP->Incubation Test_Inhibitor Test Inhibitor (e.g., this compound) Test_Inhibitor->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Phosphorylation Measure Phosphorylated Substrate Stop_Reaction->Measure_Phosphorylation IC50_Determination Determine IC50 Value Measure_Phosphorylation->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for a biochemical c-Met kinase inhibition assay.

Cellular_Phosphorylation_Assay_Workflow Start Start Seed_Cells Seed c-Met Expressing Cancer Cells Start->Seed_Cells Add_Inhibitor Add Test Inhibitor Seed_Cells->Add_Inhibitor Stimulate_HGF Stimulate with HGF (optional) Add_Inhibitor->Stimulate_HGF Lyse_Cells Lyse Cells Stimulate_HGF->Lyse_Cells ELISA Perform Sandwich ELISA for Phospho-c-Met Lyse_Cells->ELISA Measure_Signal Measure Signal (e.g., Absorbance) ELISA->Measure_Signal Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: A typical workflow for a cell-based c-Met phosphorylation assay.

Experimental Protocols

Biochemical c-Met Kinase Assay (General Protocol)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against the c-Met kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human c-Met kinase domain, a synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9].

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., γ-³³P-ATP). The mixture is then incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation[7].

  • Reaction Termination: The reaction is stopped by adding a solution containing EDTA[7].

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including filter-binding assays to capture the radiolabeled phosphorylated peptide or by using non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence)[7].

  • IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of c-Met kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay (ELISA-based, General Protocol)

This protocol describes a common method to assess the ability of an inhibitor to block c-Met phosphorylation in a cellular context.

  • Cell Culture and Treatment: Human cancer cells with known c-Met expression (e.g., A549, Hs746T) are seeded in 96-well plates and cultured overnight[6]. The cells are then treated with various concentrations of the test inhibitor for a defined period (e.g., 1-3 hours)[6][7].

  • HGF Stimulation (Optional): To induce c-Met phosphorylation, cells can be stimulated with hepatocyte growth factor (HGF) for a short duration (e.g., 20 minutes)[6].

  • Cell Lysis: The cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Sandwich ELISA: The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for total c-Met protein. After incubation and washing, a detection antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody[10].

  • Signal Detection: A substrate for HRP (e.g., TMB) is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of phosphorylated c-Met[10].

  • Data Analysis: The percentage of inhibition of c-Met phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol provides a general outline for evaluating the anti-tumor efficacy of c-Met inhibitors in an animal model.

  • Cell Implantation: Human tumor cells (e.g., GTL-16, U87MG, Hs746T) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice)[7][11].

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups[7].

  • Drug Administration: The test inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels and on a defined schedule (e.g., daily). The control group receives a vehicle solution[7][11].

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity[7].

  • Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of phosphorylated c-Met and downstream signaling proteins by methods such as Western blotting or immunohistochemistry to confirm target engagement[7][11].

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for PF-04217903, a potent and selective c-Met kinase inhibitor. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₁₉H₁₆N₈O (free base)[1]
C₂₀H₂₀N₈O₄S (mesylate)[2]
Molecular Weight 372.38 g/mol (free base)[1]
468.49 g/mol (mesylate)[2]
CAS Number 956905-27-4 (free base)[1][3]
956906-93-7 (mesylate)[1][2]
Appearance Solid powder[1]
Solubility Soluble in DMSO.[1][3][4][5] Insoluble in water and ethanol.[5]
Storage Store solid and solutions at 4°C or -20°C for long-term storage.[1][2][3][6][7]
Hazard Identification and Safety Precautions

This compound is a substance that has not been fully tested for its hazards.[2] Therefore, it should be handled with care by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2]

Potential Hazards:

  • May be harmful if swallowed or inhaled.[2]

  • Exposure may cause irritation of the respiratory tract, eyes, and skin.[2]

  • May cause allergic respiratory and skin reactions.[2]

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be used when handling this compound:[2]

  • Respiratory Protection: NIOSH/MSHA-approved respirator.[2]

  • Hand Protection: Chemical-resistant rubber gloves.[2]

  • Eye Protection: Chemical safety goggles.[2]

  • Skin and Body Protection: Protective clothing.[2]

All handling of the compound should be conducted in a laboratory fume hood.[2] A safety shower and eye bath should be readily available.[2]

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations for chemical waste. As the substance's hazards are not fully characterized, it should be treated as a potent and hazardous chemical.

Step-by-Step Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

cluster_prep Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Segregate this compound Waste (Solid, Liquid, Contaminated Materials) B Use Designated, Labeled, and Leak-Proof Waste Containers A->B C Collect Waste in a Fume Hood B->C Transfer to Collection Point D Securely Seal Waste Containers C->D E Store in a Designated, Secure, and Ventilated Waste Accumulation Area D->E F Consult Institutional EHS for Specific Disposal Guidelines E->F Ready for Disposal G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G

PF-04217904 Disposal Workflow
Detailed Disposal Protocols

1. Waste Segregation:

  • Solid Waste: Collect un-used or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and other contaminated solid materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible chemical wastes.

  • Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.

2. Containerization:

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Potent Compound").

3. Storage:

  • Store waste containers in a designated and secure waste accumulation area that is well-ventilated.

  • The storage area should be away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for the disposal of potent or uncharacterized research chemicals.

  • Disposal should be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Accidental Release Measures

In the event of a spill, follow these procedures:[2]

  • Evacuate the immediate area.

  • Cordon off the spill area.[2]

  • Wear the appropriate personal protective equipment, including a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[2]

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For large spills, contact your institution's EHS or emergency response team.

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Swallowing: If swallowed, wash out the mouth with copious amounts of water and call a physician.[2]

References

Personal protective equipment for handling PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PF-04217903, a potent c-Met kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that has not been fully tested and should be handled with care.[1] Potential hazards include irritation of the respiratory tract, eyes, and skin, as well as allergic reactions.[1] It may be harmful if swallowed or inhaled.[1] Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory.[1]
Hand Protection Chemical-resistant rubber glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][2]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[2]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2]

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[3]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][2]

Step 1: Prepare the Workspace

  • Ensure the certified chemical fume hood or Class II Biosafety Cabinet is functioning correctly.

  • Cover the work surface with absorbent, plastic-backed paper to contain any spills.

Step 2: Don Personal Protective Equipment (PPE)

  • Before entering the designated handling area, put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[2]

Step 3: Weighing the Compound

  • Use a dedicated, calibrated analytical balance inside the fume hood or biosafety cabinet.[2]

  • Handle the solid compound with care to avoid generating dust.

Step 4: Preparing Stock Solutions

  • This compound is soluble in DMSO.[4][5][6]

  • Prepare solutions in a fume hood.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

Step 5: Storage

  • Store the solid compound and solutions at 4°C for short-term storage or -20°C for longer-term storage.[1] Some sources suggest -20°C for up to 3 years.[6] For stock solutions, storage at -80°C for up to 2 years or -20°C for up to 1 year is also recommended.[7]

Step 6: Decontaminate the Workspace

  • After handling is complete, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).

  • Dispose of the absorbent paper as hazardous waste.[2]

Step 7: Doffing PPE

  • Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_workspace Prepare Workspace (Fume Hood/BSC) don_ppe Don PPE prep_workspace->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution storage Store Compound/Solution prepare_solution->storage decontaminate Decontaminate Workspace prepare_solution->decontaminate storage->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Hazardous Waste doff_ppe->dispose

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.